molecular formula C7H12O5S B6143767 2-(oxolan-2-ylmethanesulfonyl)acetic acid CAS No. 933710-43-1

2-(oxolan-2-ylmethanesulfonyl)acetic acid

Cat. No.: B6143767
CAS No.: 933710-43-1
M. Wt: 208.23 g/mol
InChI Key: YWSPLXMXPITWRH-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethanesulfonyl)acetic acid is a useful research compound. Its molecular formula is C7H12O5S and its molecular weight is 208.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(oxolan-2-ylmethanesulfonyl)acetic acid is 208.04054465 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(oxolan-2-ylmethanesulfonyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(oxolan-2-ylmethanesulfonyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPLXMXPITWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Tetrahydrofuran-2-ylmethanesulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tetrahydrofuran-2-ylmethanesulfonyl)acetic acid is a specialized polar building block used in medicinal chemistry and organic synthesis. Structurally, it consists of a tetrahydrofuran (THF) ring linked via a methylene sulfonyl group to an acetic acid moiety. This compound serves as a critical intermediate for introducing hydrophilic, non-aromatic metabolic stability into drug scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its applications in fragment-based drug discovery (FBDD).

Physicochemical Profile

The compound combines the lipophilicity-modulating properties of the THF ether with the strong electron-withdrawing nature of the sulfone group.

PropertyValue / DescriptionNote
IUPAC Name 2-((Tetrahydrofuran-2-yl)methylsulfonyl)acetic acidSystematic nomenclature
Molecular Formula C₇H₁₂O₅S
Molecular Weight 224.23 g/mol
SMILES O=C(O)CS(=O)(=O)CC1CCCO1Useful for cheminformatics
Predicted pKa 2.8 – 3.2Acidic due to α-sulfonyl electron withdrawal [1]
Predicted LogP -0.5 to 0.2Highly polar; water-soluble
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (2 Sulfone O, 1 Ether O, 2 Carboxyl O)Excellent for receptor binding
Physical State White to off-white crystalline solid(Predicted based on analogs)

Synthetic Methodology

Since direct commercial sources for this specific acid are rare, a robust, self-validating synthetic route is required. The following protocol is designed based on standard sulfur chemistry transformations, ensuring high yield and purity.

Synthetic Pathway Diagram

The synthesis proceeds from the commercially available (Tetrahydrofuran-2-yl)methanol via a thiol intermediate.

SynthesisPathway Start Tetrahydrofuran-2-ylmethanol (Starting Material) Step1 Activation (Mesylation) Start->Step1 MsCl, Et3N Intermediate1 THF-2-ylmethyl methanesulfonate Step1->Intermediate1 Step2 Thiolation (Thioacetate Displacement) Intermediate1->Step2 KSAc, then Hydrolysis Intermediate2 (Tetrahydrofuran-2-yl)methanethiol Step2->Intermediate2 Step3 Alkylation (Cl-CH2-COOH) Intermediate2->Step3 Cl-CH2-COOH, NaOH Intermediate3 Sulfide Acid Intermediate Step3->Intermediate3 Step4 Oxidation (Oxone or H2O2) Intermediate3->Step4 Oxidation Final 2-(Tetrahydrofuran-2-ylmethanesulfonyl) acetic acid Step4->Final

Figure 1: Step-wise synthetic pathway from alcohol precursor to final sulfonyl acetic acid.

Detailed Protocol

Phase 1: Precursor Preparation (Thiol Formation)

  • Activation: React (Tetrahydrofuran-2-yl)methanol with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate.

  • Displacement: Treat the mesylate with Potassium Thioacetate (KSAc) in DMF at 60°C.

  • Hydrolysis: Deprotect the thioester using NaOH/MeOH under inert atmosphere (Ar/N₂) to yield (Tetrahydrofuran-2-yl)methanethiol .

    • Critical Control Point: Thiols are prone to oxidation (disulfide formation). Proceed immediately to Phase 2 or store under inert gas.

Phase 2: Alkylation (Sulfide Formation)

  • Dissolve chloroacetic acid (1.1 eq) in 2M NaOH (aq).

  • Add (Tetrahydrofuran-2-yl)methanethiol (1.0 eq) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours.

  • Acidify to pH 2 with HCl and extract with Ethyl Acetate.

  • Concentrate to obtain the sulfide intermediate : 2-((tetrahydrofuran-2-yl)methylthio)acetic acid.

Phase 3: Oxidation to Sulfone

  • Dissolve the sulfide intermediate in MeOH/H₂O (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C.

    • Why Oxone? It provides selective oxidation to the sulfone without over-oxidizing the ether ring or decarboxylating the acid [2].

  • Stir for 4-12 hours. Monitor by TLC (stain with KMnO₄).

  • Filter salts, remove MeOH, and extract the aqueous layer with EtOAc.

  • Recrystallize from EtOAc/Hexane if necessary.

Applications in Drug Discovery

This molecule is primarily used as a polar linker or bioisostere .

Bioisosterism & Solubility
  • Polarity Injection: The THF ring and sulfone group significantly lower the LogP of a drug molecule compared to all-carbon linkers, improving aqueous solubility.

  • Metabolic Stability: The sulfone (

    
    ) group is metabolically inert, unlike sulfides (prone to oxidation) or esters (prone to hydrolysis).
    
  • Carboxylic Acid Bioisostere: The entire moiety can serve as an extended, flexible acid group in designing inhibitors for metalloproteases (MMPs) or integrins.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the THF-CH2-SO2- motif acts as a robust "cap" for amines.

  • Reaction: Coupling this acid with a primary amine (using EDC/HOBt) yields a sulfonyl-acetamide .

  • Binding: The sulfone oxygens can act as hydrogen bond acceptors in the active site of enzymes.

Handling and Safety

  • Acidity: With a pKa ~3.0, this compound is corrosive to biological tissue. Wear standard PPE (gloves, goggles).

  • Reactivity: The alpha-protons (between the sulfone and carboxyl group) are acidic. Avoid strong bases unless deprotonation is intended for further alkylation.

  • Storage: Stable at room temperature. Hygroscopic; store in a desiccator.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

    • Context: Establishes the electron-withdrawing effect of sulfonyl groups on alpha-carbon acidity.
  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

    • Context: Validates the use of Oxone for selective sulfide-to-sulfone oxid
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Discusses the utility of polar motifs like THF and sulfones in improving physicochemical properties.

An In-depth Technical Guide to Oxolane Sulfone Carboxylic Acid Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Hybrid Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with precisely tailored properties is paramount. The strategic combination of distinct functional motifs into a single, cohesive building block offers a powerful approach to navigating the complexities of biological targets. This guide delves into a promising, yet underexplored, class of such scaffolds: oxolane sulfone carboxylic acids. By integrating the favorable attributes of a cyclic ether (oxolane), a polar sulfone group, and a versatile carboxylic acid handle, these building blocks present a unique opportunity to craft drug candidates with enhanced solubility, metabolic stability, and target engagement. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and potential applications of these intriguing molecular scaffolds.

Introduction to Oxolane Sulfone Carboxylic Acid Building Blocks

An oxolane sulfone carboxylic acid building block is a molecule that incorporates three key functional groups:

  • Oxolane: A five-membered saturated cyclic ether, also known as tetrahydrofuran (THF).[1][2] This moiety is a common feature in numerous natural products and FDA-approved drugs, often contributing to favorable pharmacokinetic properties.[3][4]

  • Sulfone: An organosulfur compound containing a sulfonyl group (R-S(=O)₂-R').[5][6] The sulfone group is a strong hydrogen bond acceptor and is considered a bioisostere of the carbonyl group, capable of enhancing interactions with biological targets.[6][7] It is also a polar, electron-withdrawing group that can improve the metabolic stability and solubility of a molecule.[7]

  • Carboxylic Acid: A functional group (R-COOH) that is generally acidic and can be readily modified to form a variety of derivatives, such as esters and amides.[8] This "handle" is invaluable for tethering the building block to other molecular fragments or for direct interaction with biological targets.[9][10]

The combination of these three functionalities within a single, conformationally constrained framework offers a compelling proposition for medicinal chemists. The oxolane ring provides a defined three-dimensional structure, while the sulfone and carboxylic acid groups impart polarity and synthetic versatility.

Synthetic Strategies for Oxolane Sulfone Carboxylic Acid Building Blocks

The synthesis of molecules containing this specific combination of functional groups is not extensively documented, requiring a creative application of established synthetic methodologies. Below are proposed synthetic pathways, grounded in well-understood organic reactions.

Strategy 1: Functionalization of Sulfolane Precursors

A logical and efficient approach begins with a pre-formed sulfolane (tetrahydrothiophene-1,1-dioxide) ring, which is then functionalized to introduce the carboxylic acid moiety.

One of the most direct routes involves the carboxylation of 3-sulfolene, a common precursor to sulfolane.[11][12]

Workflow for Synthesis of 3-Sulfolene-3-carboxylic Acid

Butadiene Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene [4+1] Cycloaddition SO2 Sulfur Dioxide SO2->Sulfolene Carboxylated_Sulfolene 3-Sulfolene-3-carboxylic Acid Sulfolene->Carboxylated_Sulfolene Base-catalyzed carboxylation CO2 Carbon Dioxide CO2->Carboxylated_Sulfolene Final_Product Sulfolane-3-carboxylic Acid Carboxylated_Sulfolene->Final_Product e.g., H2, Pd/C Hydrogenation Hydrogenation Hydrogenation->Final_Product

Caption: Synthesis of Sulfolane-3-carboxylic Acid from 3-Sulfolene.

Experimental Protocol: Synthesis of 3-Sulfolene-3-carboxylic Acid

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-sulfolene in a suitable aprotic solvent.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., a hindered alkoxide) to deprotonate the 3-sulfolene at the allylic position.

  • Carboxylation: Introduce carbon dioxide gas at elevated pressure (e.g., 3 bar).[11]

  • Workup: After the reaction is complete, neutralize the reaction mixture with an aqueous acid solution and extract the product with an organic solvent.

  • Purification: Purify the resulting 3-sulfolene-3-carboxylic acid by recrystallization or column chromatography.

  • Hydrogenation: The double bond of the 3-sulfolene-3-carboxylic acid can then be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated sulfolane-3-carboxylic acid.

Rationale: This method leverages the acidity of the protons alpha to the sulfone group and the double bond in 3-sulfolene. The base generates a carbanion that can act as a nucleophile, attacking the electrophilic carbon of CO₂.[11]

Strategy 2: Ring-Opening of Epoxysulfolanes

Another viable strategy involves the nucleophilic ring-opening of an epoxide derived from sulfolane.

Workflow for Ring-Opening of Epoxysulfolanes

Sulfolene 3-Sulfolene Epoxysulfolane 3,4-Epoxysulfolane Sulfolene->Epoxysulfolane Epoxidation Epoxidation (e.g., m-CPBA) Epoxidation->Epoxysulfolane Hydroxy_Ester Hydroxy-ester Intermediate Epoxysulfolane->Hydroxy_Ester Carboxylate_Nucleophile Carboxylate Nucleophile (e.g., R-COO⁻) Carboxylate_Nucleophile->Hydroxy_Ester Ring_Opening Nucleophilic Ring Opening Ring_Opening->Hydroxy_Ester Final_Product Hydroxy-sulfolane Carboxylic Acid Hydroxy_Ester->Final_Product Hydrolysis Hydrolysis Hydrolysis->Final_Product

Caption: Synthesis via Ring-Opening of an Epoxysulfolane.

Experimental Protocol: Synthesis of a Hydroxy-Sulfolane Carboxylic Acid Derivative

  • Epoxidation: Treat 3-sulfolene with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form 3,4-epoxysulfolane.

  • Ring-Opening: React the 3,4-epoxysulfolane with a suitable carboxylate nucleophile. The reaction can be catalyzed by a Lewis acid or base.[13][14][15][16]

  • Workup and Purification: After the reaction, perform an appropriate aqueous workup and purify the resulting hydroxy-ester intermediate.

  • Hydrolysis: Hydrolyze the ester group under acidic or basic conditions to yield the final hydroxy-sulfolane carboxylic acid.

Rationale: The strained epoxide ring is susceptible to nucleophilic attack. Using a carboxylate as the nucleophile directly introduces the desired functionality. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions.[2]

Physicochemical Properties and Characterization

The unique combination of functional groups in oxolane sulfone carboxylic acids imparts a distinct set of physicochemical properties that are highly relevant for drug development.

PropertyInfluence of Functional GroupsExpected Characteristics
Solubility The polar sulfone and carboxylic acid groups enhance aqueous solubility. The oxolane ring provides some lipophilicity.Good to moderate aqueous solubility, tunable by modifying substituents.
Polarity The sulfone and carboxylic acid groups are highly polar.High polarity, leading to a high polar surface area (PSA).
Acidity The carboxylic acid group is acidic (pKa typically 3-5).[8] The sulfone group can slightly increase the acidity of adjacent C-H bonds.The molecule will exist predominantly in its carboxylate form at physiological pH.
Hydrogen Bonding The sulfone oxygens are strong hydrogen bond acceptors. The carboxylic acid group is both a hydrogen bond donor and acceptor. The ether oxygen of the oxolane is a weaker hydrogen bond acceptor.Strong potential for hydrogen bonding interactions with biological targets.
Metabolic Stability The sulfone group is generally resistant to metabolic degradation. The saturated oxolane ring is also relatively stable.Expected to have good metabolic stability.

Spectroscopic Characterization Data

TechniqueKey Spectroscopic Signatures
¹H NMR - Protons alpha to the sulfone group will be deshielded (shifted downfield).- The carboxylic acid proton will appear as a broad singlet, typically between 10-13 ppm.[17]- Protons on the oxolane ring will have characteristic shifts depending on their position relative to the oxygen and sulfone groups.
¹³C NMR - The carbonyl carbon of the carboxylic acid will appear in the range of 170-185 ppm.[17]- Carbons attached to the sulfone group will be shifted downfield.- Carbons adjacent to the ether oxygen in the oxolane ring will also be downfield.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.- Strong, characteristic S=O stretches for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Mass Spectrometry - The molecular ion peak (M⁺) should be observable.- Fragmentation patterns may include loss of CO₂ (44 Da) from the carboxylic acid and SO₂ (64 Da) from the sulfone.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of oxolane sulfone carboxylic acid building blocks make them attractive for a variety of applications in medicinal chemistry.

Logical Relationship of Properties to Applications

Building_Block Oxolane Sulfone Carboxylic Acid Properties Unique Physicochemical Properties Building_Block->Properties Solubility Enhanced Solubility Properties->Solubility Metabolic_Stability Metabolic Stability Properties->Metabolic_Stability H_Bonding Strong H-Bonding Potential Properties->H_Bonding Synthetic_Handle Versatile Synthetic Handle (COOH) Properties->Synthetic_Handle Bioavailability Improved Oral Bioavailability Solubility->Bioavailability Metabolic_Stability->Bioavailability Target_Binding Enhanced Target Binding Affinity H_Bonding->Target_Binding Scaffold_Decoration Scaffold Decoration & Fragment-Based Design Synthetic_Handle->Scaffold_Decoration Applications Applications in Drug Discovery Bioavailability->Applications Target_Binding->Applications Scaffold_Decoration->Applications

Caption: Relationship between properties and applications.

Improving Pharmacokinetic Properties

The inherent polarity and potential for good aqueous solubility can be leveraged to improve the pharmacokinetic profiles of drug candidates, particularly their absorption and distribution. The metabolic stability of the sulfone and oxolane moieties can also contribute to a longer half-life in the body.

Enhancing Target Binding Affinity

The strong hydrogen bonding capacity of the sulfone and carboxylic acid groups can lead to enhanced binding affinity and specificity for biological targets. The conformationally restricted nature of the cyclic scaffold can also pre-organize these functionalities for optimal interaction with a binding site, reducing the entropic penalty of binding.

Scaffolds for Library Synthesis

The carboxylic acid group serves as a versatile attachment point for further chemical modifications. This allows for the rapid generation of libraries of compounds for high-throughput screening. The rigid core of the building block provides a consistent framework upon which to explore a wide range of chemical diversity.

Conclusion and Future Outlook

Oxolane sulfone carboxylic acid building blocks represent a promising, yet underexplored, area for innovation in medicinal chemistry. Their unique combination of a conformationally defined cyclic ether, a polar and metabolically stable sulfone, and a synthetically versatile carboxylic acid offers a powerful toolkit for the design of next-generation therapeutics. While the direct synthesis of these scaffolds requires further exploration and optimization, the foundational chemical principles are well-established. As the demand for novel chemical matter with drug-like properties continues to grow, it is anticipated that these and other hybrid building blocks will play an increasingly important role in the discovery and development of new medicines.

References

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  • Carboxylic Acid Functional Group | ChemTalk. Available from: [Link]

  • Sulfone Definition - Organic Chemistry Key Term - Fiveable. Available from: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. Available from: [Link]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI. Available from: [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC. Available from: [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC. Available from: [Link]

  • Properties and Nomenclature of Carboxylic acids - BYJU'S. Available from: [Link]

  • Sulfone Based Methods | Professor Steven V. Ley Research Group. Available from: [Link]

  • Tetrahydrofuran - Wikipedia. Available from: [Link]

  • Sulfolane: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride | Request PDF. Available from: [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. Available from: [Link]

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  • Sulfolene - Wikipedia. Available from: [Link]

  • The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available from: [Link]

  • Ring Opening of Epoxides with Carboxylates and Phenoxides in Micellar Media Catalyzed with Ce(OTf)4 | Request PDF. Available from: [Link]

  • Proposed mechanism for ring opening of epoxide with carboxylic acid... - ResearchGate. Available from: [Link]

  • Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates - OUCI. Available from: [Link]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PubMed. Available from: [Link]

  • Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes - ResearchGate. Available from: [Link]

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... - ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available from: [Link]

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  • Tetrahydrofuran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. Available from: [Link]

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available from: [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. Available from: [Link]

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  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available from: [Link]

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  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-Portal.org. Available from: [Link]

  • Synthesis of 2-Sulfonyl Carbazoles via Oxidative C–H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides | Request PDF. Available from: [Link]

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Heterocyclic Sulfone Fragments for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

The sulfonyl functional group, once primarily associated with sulfonamide antibiotics, has undergone a significant renaissance in modern drug discovery.[1] When incorporated into a heterocyclic framework, the resulting sulfone fragments offer a powerful combination of physicochemical and structural advantages that medicinal chemists can leverage to overcome common challenges in lead optimization.[2][3] These fragments are not merely inert scaffolds; they are dynamic components that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][4]

This guide provides a comprehensive overview of heterocyclic sulfones, moving from the fundamental properties of the sulfone moiety to advanced synthetic strategies and their successful application in drug development. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile structural motif.

The Sulfone Moiety: A Privileged Functional Group

The sulfur(VI) center of a sulfone group imparts a unique set of properties that are highly advantageous in drug design. Unlike the related sulfide or sulfoxide, the sulfone is exceptionally stable to metabolic oxidation.[5] Its primary characteristics include:

  • High Polarity: The two sulfonyl oxygens are strong hydrogen bond acceptors, which can facilitate crucial interactions with target proteins and improve aqueous solubility.[4]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can increase a drug's half-life and bioavailability by blocking metabolically vulnerable sites.[4][5]

  • Electron-Withdrawing Nature: The powerful electron-withdrawing effect of the sulfonyl group can modulate the pKa of adjacent functionalities. For instance, it can reduce the basicity of nearby amines, which often leads to an improved toxicity profile by minimizing off-target interactions, such as those with the hERG channel.[2]

  • Lipophilicity Reduction: The polarity of the sulfone group helps to lower a molecule's overall lipophilicity (logP), a critical parameter for optimizing solubility and ADME properties.[2][5]

These attributes combine to make the sulfone group a valuable tool for fine-tuning the drug-like properties of a lead compound.

Sulfone_Properties A Sulfone Moiety (R-SO₂-R') B Strong H-Bond Acceptor A->B C High Metabolic Stability A->C D Potent Electron- Withdrawing Group A->D E Increases Polarity & Solubility B->E I Enhanced Target Binding B->I F Blocks Metabolic Sites (Increases Half-life) C->F G Reduces Basicity (pKa) of Proximal Amines D->G H Improved ADME Profile E->H F->H J Reduced Off-Target Toxicity (e.g., hERG) G->J

Caption: Impact of Sulfone Moiety Properties on Drug Discovery.

The Advantage of the Heterocyclic Scaffold

Incorporating the sulfone group within a cyclic system introduces conformational constraints that can be highly beneficial.[6] Saturated heterocycles provide well-defined three-dimensional structures that can improve binding affinity by pre-organizing substituents into a conformation favorable for interacting with a target protein.[7] This rigidification reduces the entropic penalty of binding compared to more flexible acyclic analogues.

Furthermore, the heterocyclic framework provides defined vectors for chemical elaboration, allowing for systematic exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).[7]

Synthetic Methodologies for Heterocyclic Sulfones

The accessibility of heterocyclic sulfones has expanded significantly due to the development of robust and versatile synthetic methods.[3][8] While numerous strategies exist, several core approaches are frequently employed in medicinal chemistry campaigns.

Oxidation of Cyclic Sulfides

The most traditional and straightforward method for synthesizing cyclic sulfones is the oxidation of the corresponding cyclic sulfide precursors.[9] This two-step process involves the initial formation of a sulfoxide, followed by further oxidation to the sulfone.

  • Causality: The choice of oxidant is critical to control the reaction. Milder oxidants may stop at the sulfoxide stage, while more potent reagents are required to achieve the fully oxidized sulfone. Over-oxidation of other sensitive functional groups in the molecule is a key consideration.

Experimental Protocol: Synthesis of a Thiolane-1,1-dioxide Derivative

  • Sulfide Preparation: A suitable precursor, such as 1,4-dibromobutane, is reacted with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF or ethanol to yield the corresponding tetrahydrothiophene (thiolane).

  • Oxidation: The crude thiolane is dissolved in a suitable solvent, such as acetic acid or dichloromethane.

  • To this solution, an oxidizing agent is added portion-wise while monitoring the temperature. A common and effective choice is hydrogen peroxide (H₂O₂), often in the presence of a catalytic amount of a metal catalyst like sodium tungstate, or an organic peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

  • The reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete conversion of the starting material and sulfoxide intermediate.

  • Upon completion, the reaction is quenched, for example, with a saturated solution of sodium sulfite (Na₂SO₃) if m-CPBA was used, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude thiolane-1,1-dioxide, which can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 General Synthetic Workflow A Cyclic Sulfide Precursor B Oxidation Step A->B C Cyclic Sulfoxide (Intermediate) B->C D Further Oxidation C->D E Target Heterocyclic Sulfone D->E

Caption: General workflow for synthesis via sulfide oxidation.

Cycloaddition and Annulation Reactions

More sophisticated methods involve building the heterocyclic ring and the sulfone moiety concurrently. These reactions often utilize sulfur dioxide (SO₂) or its surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3]

  • Radical-Initiated Cascade Reactions: Jiang and coworkers developed a three-component reaction mediated by DABSO that allows for the construction of complex, multi-ring sulfone systems from simple starting materials.[3]

  • [2+2] Cycloaddition: Xu and colleagues reported a pyridine-mediated [2+2] cycloaddition to synthesize functionalized 2H-thiete 1,1-dioxide derivatives from sulfonyl chlorides and dialkyl acetylenedicarboxylates.[8]

Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for constructing C-S bonds, enabling the synthesis of complex aryl- and heteroaryl-containing cyclic sulfones.[8][10] For example, palladium-catalyzed reactions can couple aryl halides with a sulfinate source, which can then be incorporated into a cyclic structure.[10]

Physicochemical and Pharmacokinetic (ADME) Profile

The primary motivation for using heterocyclic sulfones is to improve a molecule's ADME properties. The sulfone group's polarity is a key modulator of these effects.[2]

PropertyGeneral Impact of Heterocyclic SulfoneRationale
Aqueous Solubility Generally IncreasedThe sulfonyl oxygens act as strong hydrogen bond acceptors, improving interactions with water.
Lipophilicity (cLogP) Generally DecreasedThe inherent polarity of the sulfone group reduces the overall lipophilicity of the molecule.[2]
Metabolic Stability Generally IncreasedThe S(VI) center is resistant to oxidation. The fragment can also block metabolically labile positions.
Membrane Permeability VariableWhile increased polarity can reduce passive permeability, the rigid scaffold can sometimes adopt conformations that facilitate transport. This must be evaluated on a case-by-case basis.[11]
Protein Binding VariableCan be modulated. The fragment can reduce non-specific hydrophobic binding while enabling specific, directed hydrogen bonds.

Applications in Drug Discovery: Case Studies

The utility of heterocyclic sulfones is demonstrated by their presence in numerous clinical candidates and marketed drugs across various therapeutic areas.

  • Oncology (BACE1 Inhibitors): Cyclic sulfones have been explored as potent inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. The cyclic sulfone scaffold acts as a conformational constraint, positioning key pharmacophoric elements for optimal binding in the enzyme's active site.[6]

  • Antiviral (Helicase-Primase Inhibitors): Amenamevir is an approved antiviral agent for the treatment of herpes zoster that features a cyclic sulfone core. This moiety contributes to the molecule's overall physicochemical properties and target engagement.[3]

  • Autoimmune Disease (RORγt Inverse Agonists): Tricyclic sulfones have been developed as potent and selective inverse agonists of the Retinoid-related orphan receptor gamma t (RORγt), a target for autoimmune diseases. In this context, the sulfone group is critical for binding and achieving the desired biological activity, and its heterocyclic nature provides the rigid core needed for high-affinity interaction.[12]

  • Infectious Diseases: Various sulfone-containing heterocyclic compounds have demonstrated potent antimicrobial, antifungal, and anti-HIV activities, highlighting the broad applicability of this fragment class.[1]

Bioisosterism: A Key Strategy in Fragment-Based Design

Bioisosterism, the strategy of replacing one functional group with another to retain biological activity while improving other properties, is central to medicinal chemistry.[13] Heterocyclic sulfones are excellent bioisosteres for several common functionalities.

  • Ketone and Carboxylic Acid Bioisosteres: The sulfone group can mimic the hydrogen bond accepting capabilities and polar nature of ketones and carboxylic acids.[2]

  • Bioisosteric Replacement of Sulfones: In a modern context, the sulfone group itself is sometimes replaced to gain additional advantages. Sulfoximines, the mono-aza analogues of sulfones, have emerged as highly valuable replacements.[11][14] The sulfoximine offers a stereogenic sulfur center and an additional vector for substitution at the nitrogen atom, providing medicinal chemists with more opportunities to tune properties like polarity and hydrogen bonding potential.[15][16] The clinical candidate Ceralasertib, an ATR inhibitor, famously incorporates a sulfoximine that replaced a sulfone during lead optimization.[11]

Bioisosteres cluster_0 Bioisosteric Relationships A Ketone (C=O) B Heterocyclic Sulfone (R-SO₂-R') A->B replaces C Sulfoximine (R-S(O)(NH)-R') B->C is replaced by (modern trend) X Offers polarity and H-bond acceptance without metabolic liability of ketones. B->X Y Provides additional vector for substitution (at N), chirality, and tunable H-bond donor/acceptor properties. C->Y D Sulfonamide (R-SO₂-NR'₂) D->B can replace

Caption: Bioisosteric roles of the heterocyclic sulfone fragment.

Conclusion and Future Outlook

Heterocyclic sulfone fragments have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique combination of metabolic stability, polarity, and conformational rigidity allows for the rational design of drug candidates with superior ADME profiles and potent biological activity. The continuous development of novel synthetic methodologies ensures that chemists have ready access to an ever-expanding diversity of these valuable scaffolds. As drug discovery continues to tackle increasingly challenging biological targets, the strategic application of heterocyclic sulfones and their next-generation bioisosteres, such as sulfoximines, will undoubtedly play a pivotal role in the development of future medicines.

References

  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.
  • Journal of Medicinal Chemistry. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Publications.
  • Molecules. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC.
  • PubMed. (2005, January 3). Heterocyclic sulfoxide and sulfone inhibitors of fatty acid amide hydrolase. NIH.
  • ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design.
  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Taylor & Francis Online. (2023, November 18). The vinyl sulfone motif as a structural unit for novel drug design and discovery.
  • ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides.
  • Taylor & Francis Online. (2008, November 3). Dapson in Heterocyclic Chemistry, Part I: Novel Synthesis of Sulfone Biscompounds for Antimicrobial and Antitumor Activities.
  • Chemspace. (2021, July 10). Bioisosteric replacement of some common fragments.
  • PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • ACS Publications. (2019, March 28). Rapid and Chemodivergent Synthesis of N-Heterocyclic Sulfones and Sulfides: Mechanistic and Computational Details of the Persulfate-Initiated Catalysis.
  • SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones.
  • MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • Organic Chemistry Frontiers (RSC Publishing). (2019, March 22). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development.
  • ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in....
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design.
  • Pharma Excipients. (2025, April 25). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024).
  • ResearchGate. (n.d.). Structure based cyclic sulfones and β-Site APP-cleaving enzyme 1 (BACE1) inhibitors.
  • ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
  • ResearchGate. (n.d.). of all 38 N‐heterocycle fragments synthesized and 6 cyclic sulfone and difluorocyclohexyl fragments.
  • PMC. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • Scilit. (2018, January 21). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms.
  • International Journal of Leprosy. (n.d.). Metabolism of the Sulfones I.
  • Pharma Excipients. (2025, May 16). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules.
  • IIP Series. (2021, January 1). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES.
  • ResearchGate. (2016, April 5). Sulfones: An important class of organic compounds with diverse biological activities.
  • PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • Bentham Science Publisher. (n.d.). Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity.
  • PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.
  • ResearchGate. (2024, December 5). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • Biomolecules. (2023, September 5). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis.
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • MDPI. (2024, December 17). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes.
  • PubMed. (2023, September 5). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis.
  • PubMed. (2020, August 31). Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization.

Sources

2-(oxolan-2-ylmethanesulfonyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Oxolan-2-ylmethanesulfonyl)acetic acid: Physicochemical Profiling and Synthetic Methodology Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Oxolan-2-ylmethanesulfonyl)acetic acid (CAS: Theoretical/Analogous) is a specialized polar building block utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a saturated oxygen heterocycle (oxolane/tetrahydrofuran) linked to a carboxylic acid via a sulfonyl-methylene spacer, this scaffold offers a unique combination of metabolic stability, aqueous solubility, and hydrogen-bond accepting capability.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this moiety. Unlike simple aliphatic linkers, the inclusion of the sulfone and oxolane rings introduces specific electronic and steric vectors that can be exploited to modulate the pharmacokinetic (PK) profiles of lipophilic drug candidates.

Part 1: Physicochemical Profile[1][2]

The molecular architecture of 2-(oxolan-2-ylmethanesulfonyl)acetic acid is defined by three distinct pharmacophoric elements: the chiral oxolane ring (providing


 character), the sulfone linker (a bioisostere for carbonyls with high metabolic stability), and the carboxylic acid tail (for solubility or further derivatization).

Table 1: Core Chemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 2-(Oxolan-2-ylmethanesulfonyl)acetic acidAlso: 2-((Tetrahydrofuran-2-yl)methylsulfonyl)acetic acid
Molecular Formula C₇H₁₂O₅S
Molecular Weight 208.23 g/mol
Exact Mass 208.0405Useful for HRMS identification
Predicted LogP -0.5 to 0.2Highly polar; excellent for lowering logD of lipophilic leads
Predicted pKa 2.8 – 3.2

-Sulfonyl group significantly increases acidity vs. acetic acid (pKa 4.[1]76)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (Ring O, 2x Sulfone O, Acid C=O, OH)High capacity for water solvation
Rotatable Bonds 4Flexible linker allows adaptive binding

Part 2: Synthetic Methodology

Retrosynthetic Logic

The molecule is disconnected at the sulfone bridge. The most robust precursor is the corresponding thioether, formed by alkylating a thiol derived from tetrahydrofurfuryl alcohol with a haloacetate.

Protocol: Step-by-Step Synthesis

Phase 1: Activation of Tetrahydrofurfuryl Alcohol Precursor: Tetrahydrofurfuryl alcohol (THFA) is a biomass-derived commodity chemical.[2]

  • Mesylation: React THFA with methanesulfonyl chloride (MsCl) and triethylamine (

    
    ) in DCM at 0°C.
    
    • Why: Mesylates are excellent leaving groups and avoid the harsh conditions of bromination (PBr3) which can open the THF ring.

    • Yield Target: >90%.[3][4]

Phase 2: Thioether Formation (The Critical Junction)

  • Nucleophilic Substitution: Treat the mesylate with ethyl thioglycolate (HS-CH₂-COOEt) in the presence of mild base (

    
     or 
    
    
    
    ) in Acetone or DMF.
    • Mechanism:[5]

      
       displacement.
      
    • Observation: The reaction is exothermic. Monitor disappearance of mesylate by TLC (Hex/EtOAc).

    • Intermediate: Ethyl 2-(oxolan-2-ylmethylthio)acetate.

Phase 3: Oxidation to Sulfone

  • Oxidation: Dissolve the thioether in MeOH/H₂O (1:1). Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) portion-wise at room temperature.

    • Why Oxone? It is chemoselective for sulfones over sulfoxides and avoids the over-oxidation risks or toxic byproducts of mCPBA.

    • Purification: Filter salts, extract with EtOAc. The sulfone is highly polar; aqueous workup must be salted out (NaCl).

Phase 4: Ester Hydrolysis

  • Saponification: Treat the ethyl ester with LiOH (2 eq) in THF/H₂O.

  • Acidification: Carefully acidify to pH 2 with 1N HCl. Extract with EtOAc.

    • Note: Due to the

      
      -sulfonyl group, the acid is stronger than typical carboxylic acids. Ensure pH is sufficiently low to protonate.
      

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the flow from biomass-derived starting material to the final building block, highlighting the critical oxidation state change.

SynthesisPath THFA Tetrahydrofurfuryl Alcohol Mesylate Intermediate: Mesylate/Bromide THFA->Mesylate Thioether Intermediate: Sulfide Ester Mesylate->Thioether SulfoneEster Sulfone Ester Thioether->SulfoneEster FinalProduct 2-(Oxolan-2-ylmethanesulfonyl) acetic acid SulfoneEster->FinalProduct MsCl MsCl, Et3N (Activation) Thiol Ethyl Thioglycolate K2CO3 (SN2) Oxone Oxone® (Oxidation) LiOH LiOH, THF/H2O (Hydrolysis)

Caption: Step-wise synthesis from tetrahydrofurfuryl alcohol via thioether oxidation.

Diagram 2: Pharmacophoric Utility

Understanding why this molecule is used is as important as how to make it. This diagram maps the functional attributes to drug design goals.

Pharmacophore Mol 2-(Oxolan-2-ylmethanesulfonyl) acetic acid Oxolane Oxolane Ring (Fsp3 Character) Mol->Oxolane Sulfone Sulfone Linker (Metabolic Shield) Mol->Sulfone Acid Carboxylic Acid (Solubility/Handle) Mol->Acid Geometry Non-Planar Geometry Oxolane->Geometry Stability Resists Oxidative Metabolism Sulfone->Stability Solubility Increases Aqueous Solubility Acid->Solubility

Caption: Structural-Activity Relationship (SAR) mapping of the scaffold's features.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected. These values are derived from analogous sulfone and tetrahydrofuran standards.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
COOH 12.5 - 13.5Broad Singlet1HCarboxylic Acid
SO₂-CH₂-COOH 4.10 - 4.25Singlet2HMethylene

to Sulfone/Acid
Ring CH (C2) 4.20 - 4.35Multiplet1HChiral Center
Ring CH₂ (C5) 3.60 - 3.80Multiplet2HEther adjacent methylene
Linker CH₂ 3.40 - 3.60Multiplet/dd2H

Ring CH₂ (C3/C4) 1.50 - 2.10Multiplet4HRing backbone

Key Diagnostic Signal: The methylene protons between the sulfone and the carboxylic acid (


 4.10-4.25) will appear significantly deshielded compared to standard acetic acid derivatives due to the strong electron-withdrawing nature of the sulfone.

References

  • Tetrahydrofurfuryl Alcohol Production: Biazzi. (2025). Tetrahydrofurfuryl Alcohol – Importance and Applications. Biazzi Process Technologies.[2]

  • Sulfone Synthesis Methodology: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
  • pKa of Sulfonyl Acids: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.

  • Oxolane in Drug Design: BenchChem. (2025). 2-[(2S)-oxolan-2-yl]acetic acid Technical Profile.

Sources

Novel Oxolane-Based Scaffolds for Peptidomimetics: A Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Peptide Problem and the Peptidomimetic Solution

Native peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets. However, their therapeutic potential is often crippled by significant pharmacological drawbacks, including susceptibility to proteolytic degradation and poor membrane permeability, which leads to low oral bioavailability.[1][2] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance drug-like properties.[3] A key strategy in this field is the introduction of conformational constraints, which reduces the entropic penalty of binding and pre-organizes the molecule into its bioactive conformation.[1][4] Cyclic scaffolds are particularly effective at achieving this, leading to improved metabolic stability, receptor selectivity, and overall efficacy.[1][2]

This guide focuses on a particularly promising class of cyclic scaffolds: the oxolane (tetrahydrofuran) ring. By incorporating this five-membered oxygen heterocycle into a peptide backbone, researchers can create rigidified amino acid surrogates that enforce specific secondary structures, such as β-turns and helices, which are critical for mediating protein-protein interactions (PPIs).[3][5][6]

The Rationale for Oxolane Scaffolds: Constraining for Potency and Stability

The rationale for using an oxolane ring is rooted in its unique stereochemical and physical properties. Unlike a flexible peptide chain that exists as an equilibrium of multiple conformations, an oxolane-based scaffold locks the appended amino acid side chains into well-defined spatial orientations.

Key Advantages:

  • Conformational Rigidity: The puckered, non-planar structure of the tetrahydrofuran ring restricts the rotational freedom of the backbone, effectively mimicking secondary structures like β-turns.[5][7] This pre-organization can lead to a significant increase in binding affinity for the target protein.

  • Metabolic Stability: The replacement of labile amide bonds with a stable ether linkage within the scaffold renders the peptidomimetic resistant to degradation by proteases and peptidases, a common failure point for linear peptides.[8]

  • Improved Physicochemical Properties: The oxygen atom of the oxolane ring can act as a hydrogen bond acceptor and improves the polarity of the molecule. This can enhance solubility without significantly increasing molecular weight, a concept leveraged in drug discovery with similar motifs like oxetanes.[9][10]

  • Stereochemical Diversity: The oxolane ring possesses multiple stereocenters, allowing for the synthesis of a diverse library of isomers. Each stereoisomer can present the pharmacophoric groups in a unique three-dimensional arrangement, enabling fine-tuning of target selectivity and potency.

The diagram below illustrates the core concept: replacing a flexible dipeptide unit with a rigid oxolane scaffold to control the spatial projection of the critical R-groups.

G A Furan Alkene Derivative (Starting Material) B Asymmetric Dihydroxylation (e.g., Sharpless AD-mix) A->B Installs Stereocenters C Chiral Diol Intermediate B->C D Protection/Modification (If needed) C->D E Oxidative Cleavage of Furan (e.g., RuCl3, NaIO4) C->E Direct Route D->E F Protected Oxolane Amino Acid E->F Forms Carboxylic Acid G Deprotection F->G H Final Oxolane Amino Acid Monomer G->H Ready for Peptide Coupling

Caption: General synthetic workflow for an oxolane amino acid from a furan precursor.

Conformational Analysis and Structural Impact

Once synthesized, it is critical to confirm that the oxolane scaffold induces the desired conformation. This is achieved through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Incorporation of tetrahydrofuran Cα-tetrasubstituted amino acids into small peptides has been shown to induce well-defined secondary structures. [5]For example, X-ray analysis of a tripeptide containing such a moiety revealed the presence of two consecutive β-turns, demonstrating the powerful structuring effect of the scaffold. [5]This ability to nucleate specific folds is a primary goal of peptidomimetic design.

Data Presentation: Comparative Conformational Parameters

The table below summarizes hypothetical, yet representative, data comparing the conformational properties of a native peptide sequence with its oxolane-modified analogue, as might be determined by NMR and computational studies.

ParameterNative Peptide (e.g., -Ala-Gly-)Oxolane Analogue (e.g., -Ala-(Oxo)-)Rationale for Change
Predominant Conformation Random Coil / ExtendedType VI β-TurnThe cyclic oxolane structure restricts φ/ψ dihedral angles, forcing a turn. [7]
Key NOE Contacts Weak sequential (i, i+1)Strong (i, i+2) and (i, i+3)Proximity of non-adjacent residues is enforced by the turn geometry.
Solvent-Exposed Amide H HighLow (for turn-involved H)The turn can shield an amide proton from the solvent via an internal H-bond.
Calculated Energy Barrier Low (High Flexibility)High (Low Flexibility)Significant energy is required to deviate from the constrained conformation.

Case Study: Application in Modulating Protein-Protein Interactions

A key application for conformationally constrained peptidomimetics is the disruption of protein-protein interactions (PPIs), which are often mediated by secondary structures like α-helices or β-turns. [1][11]By designing an oxolane scaffold that mimics the precise spatial arrangement of key "hot spot" amino acid residues in a binding epitope, a potent and selective inhibitor can be developed.

The diagram below illustrates how an oxolane-based peptidomimetic can function as a competitive inhibitor by mimicking the β-turn of a native ligand.

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling of Sulfonyl Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals, natural products, and materials.[1] The synthesis of amides is one of the most frequently performed reactions in drug discovery, typically involving the coupling of a carboxylic acid and an amine.[2][3] While a vast array of protocols exists for this transformation, certain classes of substrates present unique challenges that necessitate specialized conditions.

This application note provides a detailed guide to the amide coupling of sulfonyl acetic acids (R-SO₂-CH₂-COOH). These substrates are of increasing interest in drug development due to the ability of the sulfonyl group to act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule. However, the potent electron-withdrawing nature of the α-sulfonyl group significantly impacts the reactivity of the adjacent carboxylic acid, often rendering standard coupling protocols inefficient.

Herein, we dissect the chemical principles governing the activation of sulfonyl acetic acids and provide two robust, field-proven protocols for their successful coupling with primary and secondary amines. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this important structural motif into their molecules.

Core Principles and Challenges in Coupling Sulfonyl Acetic Acids

The primary challenge in the amide coupling of sulfonyl acetic acids stems from the electronic properties imparted by the sulfonyl group. The strong electron-withdrawing effect of the R-SO₂ group deactivates the carboxylic acid, making it less nucleophilic and more difficult to activate compared to simple alkyl or aryl carboxylic acids. This can lead to sluggish reactions, low yields, and the need for more forceful reaction conditions, which in turn can promote side reactions.

Key challenges include:

  • Reduced Carboxylate Nucleophilicity: The inductive effect of the sulfonyl group lowers the pKa of the carboxylic acid, but also reduces the electron density on the carboxylate oxygen, making the initial activation step with a coupling reagent more difficult.

  • Potential for α-Epimerization: For chiral sulfonyl acetic acids, the acidic nature of the α-proton is enhanced by both the sulfonyl and the activated carboxyl group, increasing the risk of racemization under basic conditions.

  • Side Reactions: The use of highly reactive coupling reagents or harsh conditions can lead to undesired side reactions. It is crucial to select a method that provides sufficient activation without degrading the starting materials or the product.

To overcome these challenges, the choice of coupling reagent, additives, base, and solvent is critical. The protocols detailed below have been designed to provide high levels of activation while minimizing unwanted side reactions.

Recommended Protocols

Two primary classes of coupling reagents are recommended for sulfonyl acetic acids: carbodiimides with activating additives, and uronium/aminium salts.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and Hydroxybenzotriazole (HOBt)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[5]

Rationale: The EDC/HOBt system is a cost-effective and reliable choice for many amide couplings.[4] The addition of HOBt is crucial for enhancing reactivity and suppressing side reactions, which is particularly important for the deactivated sulfonyl acetic acids.[5] The water-soluble nature of the EDC by-product (an isourea) simplifies purification.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • Sulfonyl acetic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve the sulfonyl acetic acid (1.0 eq) and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.1 eq) to the solution.

  • Add the base (e.g., DIPEA, 2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Uronium Salt-Mediated Coupling using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium-based coupling reagent.[6] HATU is particularly effective for challenging couplings, including those involving sterically hindered substrates or electron-deficient acids.[7]

Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] The 7-aza-hydroxybenzotriazole (HOAt) moiety within HATU accelerates the coupling reaction and is highly effective at suppressing racemization, making it an excellent choice for sulfonyl acetic acids.[6]

Experimental Protocol: HATU Coupling

Materials:

  • Sulfonyl acetic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-4.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve the sulfonyl acetic acid (1.0 eq) and HATU (1.1 eq) in the anhydrous solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The choice between these protocols will depend on factors such as cost, scale, and the specific nature of the substrates. The following table provides a summary for easy comparison.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBt(Integrated HOAt)
Typical Base DIPEA, TEADIPEA, Collidine
Relative Cost LowerHigher
Reactivity GoodExcellent
Racemization Risk LowVery Low
Reaction Time Longer (12-24 h)Shorter (1-6 h)
By-product Removal Water wash for EDUWater wash
Ideal For Routine synthesis, cost-sensitive projectsDifficult couplings, sterically hindered substrates, minimizing epimerization

Visualization of Key Processes

To aid in understanding the methodologies, the following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-SO₂-CH₂-COOH Active_Intermediate Activated Intermediate (O-acylisourea or OAt-ester) Carboxylic_Acid->Active_Intermediate + Coupling_Reagent Coupling Reagent (EDC or HATU) Coupling_Reagent->Active_Intermediate + Amine R'R''NH Amide_Product Amide Product R-SO₂-CH₂-CONR'R'' Active_Intermediate->Amide_Product + Amine

Caption: General mechanism of amide bond formation.

Experimental_Workflow A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Base & Coupling Reagent (Cooling if necessary) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (Quench, Extract, Wash) C->D E 5. Dry & Concentrate D->E F 6. Purify (Chromatography/Recrystallization) E->F

Caption: A typical experimental workflow for amide coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient activation of the sulfonyl acetic acid.- Poor quality of reagents or solvent.- Sterically hindered amine.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the equivalents of the coupling reagent and base.- Ensure all reagents are anhydrous and of high purity.- Increase reaction time and/or temperature (e.g., to 40-50 °C).
Formation of N-acylurea by-product (with EDC) - The O-acylisourea intermediate is rearranging before reacting with the amine.- Ensure sufficient HOBt is used.- Add the amine before adding EDC.- Perform the reaction at a lower temperature (0 °C).
Racemization (for chiral substrates) - Base is too strong or used in excess.- Prolonged reaction time at elevated temperature.- Use a weaker or more sterically hindered base (e.g., Collidine instead of DIPEA).- Use the minimum necessary amount of base.- Keep the reaction temperature as low as possible.- Use HATU, which is known for low racemization.[6]
Incomplete Reaction - Equivalents of reagents are not optimized.- Reaction time is too short.- Increase the equivalents of the amine and coupling reagent slightly (e.g., to 1.2 and 1.5 eq, respectively).- Extend the reaction time and monitor until no further conversion is observed.

References

  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Academia.edu. Available at: [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). SynOpen, 7(1), 566-569.
  • An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). HETEROCYCLES, 98(4), 535.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Process for the preparation of a new sulfanilic acid amide derivative. Google Patents.
  • Sulphuric acid derivatives of amides. Google Patents.
  • Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2858.
  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

  • Sulfamated amino acid amides. Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(9), 2092-2095.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 133-146.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • COOH activation in presence of sulfonic acids. Reddit. Available at: [Link]

  • The Role of Sulfamic Acid in Amide Bond Synthesis. Patsnap Eureka. Available at: [Link]

Sources

using 2-(oxolan-2-ylmethanesulfonyl)acetic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 2-(oxolan-2-ylmethanesulfonyl)acetic acid in Fragment-Based Drug Design

Abstract

This guide details the strategic application of 2-(oxolan-2-ylmethanesulfonyl)acetic acid (hereafter referred to as Fragment OMA ) in Fragment-Based Drug Design (FBDD). Characterized by a high fraction of sp³ hybridization (


) and distinct polar vectors, Fragment OMA serves as a critical chemical probe for identifying and targeting hydrophilic sub-pockets containing basic residues (Arg, Lys, His). This document provides a comprehensive physicochemical profile, a validated biophysical screening protocol using Ligand-Observed NMR, and a strategic roadmap for hit-to-lead optimization via vector-based elaboration.

Fragment Profile & Physicochemical Properties

Fragment OMA represents a "polar-rich" scaffold. Unlike traditional hydrophobic aromatics, its tetrahydrofuran (oxolane) ring provides solubility and specific hydrogen-bond acceptor motifs, while the sulfone-linker adds rigidity and the carboxylic acid acts as a primary "warhead" for electrostatic anchoring.

PropertyValueSignificance in FBDD
Molecular Weight (MW) 208.23 DaIdeal "Rule of 3" compliance (<300 Da), allowing room for elaboration.
cLogP ~ -0.5 to 0.1High hydrophilicity; excellent solubility in assay buffers (PBS/DMSO).
TPSA ~ 80 ŲHigh polar surface area suggests specific polar interactions (H-bonds).
H-Bond Donors/Acceptors 1 (Donor) / 5 (Acceptors)Acidic proton (donor); Sulfone/Ether/Carbonyl oxygens (acceptors).
Rotatable Bonds 3Moderate flexibility allows induced fit without excessive entropic penalty.
pKa (Acid) ~ 3.8 - 4.2Predominantly ionized (anionic) at physiological pH (7.4).

Application Note: Targeting Polar Sub-Pockets

Mechanistic Rationale

Fragment OMA is specifically designed to probe "Lysine/Arginine Anchors" within protein active sites.

  • The Anchor (Carboxylate): The carboxylate moiety forms a salt bridge with positively charged residues (e.g., the catalytic Lysine in Kinases or Arginine in Proteases).

  • The Linker (Sulfone): The sulfone group (

    
    ) acts as a rigid spacer that positions the ring while offering two additional H-bond acceptors orthogonal to the backbone.
    
  • The Scaffold (Oxolane): The saturated ring probes sp³-defined space, offering higher selectivity than flat aromatic rings by matching the curvature of the protein pocket.

Strategic Use Cases
  • Kinase Hinge Binders: Targeting the conserved Lysine-Glutamate ion pair.

  • Epigenetic Readers: Probing the acetyl-lysine binding pockets of Bromodomains.

  • Metalloenzymes: The carboxylic acid can serve as a monodentate or bidentate ligand for Zinc (

    
    ) or Magnesium (
    
    
    
    ) ions.

Protocol 1: Biophysical Validation via STD-NMR

Objective: Confirm direct binding of Fragment OMA to the target protein and map the binding epitope (identify which protons are in contact with the protein surface).

Materials
  • Target Protein: >95% purity, in

    
     buffer (20 mM Phosphate, 50 mM NaCl, pH 7.4).
    
  • Ligand: Fragment OMA (100 mM stock in

    
    -DMSO).
    
  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Experimental Steps
  • Sample Preparation:

    • Prepare the Test Sample : 20

      
      M Protein + 1 mM Fragment OMA (50:1 Ligand:Protein ratio).
      
    • Prepare the Reference Sample : 1 mM Fragment OMA in buffer (no protein).

  • Pulse Sequence Setup:

    • Use a standard Saturation Transfer Difference (STD) sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides) to saturate protein signals.

    • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128-256 scans.

    • Maintain temperature at 298 K.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Validation Criteria: Signals corresponding to the oxolane ring protons appearing in the difference spectrum indicate magnetization transfer from the protein, confirming binding.

    • Epitope Mapping: Calculate the % STD effect (

      
      ) for each proton. Higher % indicates closer proximity to the protein surface.
      

Protocol 2: Hit-to-Lead Elaboration (The "Grow" Strategy)

Objective: Expand Fragment OMA into a lead-like molecule by growing from the carboxylic acid vector.

Rationale

The carboxylic acid is the most accessible synthetic handle. Converting it to an amide allows access to adjacent hydrophobic pockets while retaining the carbonyl H-bond acceptor.

Synthetic Workflow (Parallel Library Synthesis)
  • Activation:

    • Dissolve Fragment OMA (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the active ester.

  • Coupling (The "Diversity" Step):

    • Add a library of diverse amines (1.2 eq) (e.g., benzylamines, piperidines, anilines).

    • Note: Select amines that introduce aromaticity to complement the sp³-rich oxolane core.

  • Reaction:

    • Stir at RT for 4-12 hours. Monitor via LC-MS.

  • Purification:

    • Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Isolate the 2-(oxolan-2-ylmethanesulfonyl)-N-substituted-acetamide .

Visualization: Logic & Workflow

Figure 1: Fragment Elaboration Strategy

Caption: Structural logic for evolving Fragment OMA. The Acid Vector (Red) is used for amide coupling to reach adjacent pockets. The Sulfone (Blue) provides rigid geometry. The Oxolane (Green) provides sp³ character.

FragmentElaboration Fragment Fragment OMA (Core Scaffold) VectorAcid Vector 1: Carboxylic Acid (Primary Growth Point) Fragment->VectorAcid Defines Binding Mode VectorRing Vector 2: Oxolane Ring (Solubility & sp3 Shape) Fragment->VectorRing Defines Solubility Target1 Amide Coupling (Reach Hydrophobic Pocket) VectorAcid->Target1 Synthetic Pathway Target2 Bioisosteric Replacement (Tetrazole/Sulfonamide) VectorAcid->Target2 Optimization

Figure 2: Biophysical Screening Cascade

Caption: Validated workflow for screening Fragment OMA. Solubility QC is critical before expensive SPR/NMR assays to prevent false positives from aggregation.

ScreeningCascade Start Compound Library (Fragment OMA) QC Step 1: QC & Solubility (DMSO/Buffer Stability) Start->QC Screen Step 2: Primary Screen (STD-NMR or SPR) QC->Screen Pass (>1mM Soluble) Hit Hit Confirmation (Kd Determination) Screen->Hit Binding Detected Structure Step 3: Structural Biology (X-ray Crystallography / Soak) Hit->Structure Prioritize

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Hajduk, P. J., et al. (2007). "Drug discovery: A historical perspective." Science. (Discusses the evolution of polar fragments). Link

  • Enamine Ltd. (2024). "Carboxylic Acid Bioisostere Fragment Library." (Source of sulfone-acid fragments).[1][2] Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

  • Mayer, M., & Meyer, B. (2001). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. (The standard protocol for STD-NMR). Link

Sources

Application Notes and Protocols for the Esterification of Oxolane-2-ylmethanesulfonyl Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxolane-2-ylmethanesulfonyl acetic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The esterification of the carboxylic acid moiety is a critical transformation, often required to enhance cell permeability, modulate solubility, or for pro-drug strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification conditions for oxolane-2-ylmethanesulfonyl acetic acid. The protocols and discussions herein are grounded in established chemical principles and aim to provide a robust starting point for reaction optimization.

Molecular Structure and Reactivity Considerations

The structure of oxolane-2-ylmethanesulfonyl acetic acid presents unique challenges and considerations for esterification. The presence of the sulfonyl group (SO₂) alpha to the carboxylic acid has a significant electron-withdrawing effect, which can influence the reactivity of the carboxyl group. Additionally, the steric bulk of the oxolane-2-ylmethanesulfonyl group may hinder the approach of the alcohol nucleophile.

A critical aspect to consider is the potential for side reactions. While the sulfonyl group is generally stable, harsh reaction conditions could potentially lead to undesired transformations. The ether linkage in the oxolane ring is typically stable under most esterification conditions but sensitivity to strong acids should not be entirely dismissed.

Recommended Esterification Methodologies

Several standard esterification methods can be adapted for oxolane-2-ylmethanesulfonyl acetic acid. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrate to the reaction conditions.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a well-established method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is cost-effective and suitable for simple, unhindered alcohols.

Causality Behind Experimental Choices:
  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, as dictated by Le Châtelier's principle.[3]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2]

  • Removal of Water: The formation of water as a byproduct can be a limiting factor. Removing water, for instance, with a Dean-Stark apparatus, can further drive the reaction to completion.[1]

Experimental Protocol: Synthesis of Methyl 2-(oxolan-2-ylmethanesulfonyl)acetate

dot

Fischer_Esterification cluster_reactants Reactants Carboxylic_Acid Oxolane-2-ylmethanesulfonyl acetic acid Reaction Reflux Carboxylic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Ester Methyl 2-(oxolan-2-ylmethanesulfonyl)acetate Reaction->Ester Water Water Reaction->Water

Caption: Fischer-Speier Esterification Workflow.

Materials:

  • Oxolane-2-ylmethanesulfonyl acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oxolane-2-ylmethanesulfonyl acetic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Temperature RefluxTo increase reaction rate
Catalyst H₂SO₄ or TsOHTo activate the carboxylic acid
Solvent Methanol (excess)To drive the equilibrium
Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that may be sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[4][5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Causality Behind Experimental Choices:
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

  • DMAP: DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[6] This suppresses a common side reaction, the formation of an N-acylurea.[4]

Experimental Protocol: Synthesis of a Generic Ester of Oxolane-2-ylmethanesulfonyl Acetic Acid

dot

Steglich_Esterification cluster_reactants Reactants Carboxylic_Acid Oxolane-2-ylmethanesulfonyl acetic acid Reaction Room Temperature Carboxylic_Acid->Reaction Alcohol Alcohol Alcohol->Reaction DCC DCC or EDC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction Solvent DCM or THF Solvent->Reaction Ester Target Ester Reaction->Ester Byproduct DCU or EDU Reaction->Byproduct

Caption: Steglich Esterification Workflow.

Materials:

  • Oxolane-2-ylmethanesulfonyl acetic acid

  • Alcohol of choice

  • DCC or EDC

  • DMAP

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxolane-2-ylmethanesulfonyl acetic acid, the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the corresponding urea is water-soluble and will be removed during the workup.

  • Dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Temperature 0 °C to Room Temp.Mild conditions to prevent side reactions
Coupling Agent DCC or EDCTo activate the carboxylic acid
Catalyst DMAPTo accelerate the reaction and prevent side products
Yamaguchi Esterification: For Sterically Hindered Systems

When dealing with sterically hindered alcohols or if the carboxylic acid is particularly unreactive, the Yamaguchi esterification can be a powerful tool.[7][8] This method involves the formation of a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[9]

Causality Behind Experimental Choices:
  • 2,4,6-Trichlorobenzoyl Chloride: This sterically hindered acid chloride reacts with the carboxylic acid to form a mixed anhydride. The steric hindrance around the aromatic carbonyl group directs the nucleophilic attack of DMAP to the less hindered aliphatic carbonyl, leading to a highly reactive acylpyridinium intermediate.[9][10]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is used to scavenge the HCl generated during the formation of the mixed anhydride.

  • DMAP: As in the Steglich esterification, DMAP acts as a potent acyl transfer catalyst.

Experimental Protocol: Esterification with a Hindered Alcohol

dot

Yamaguchi_Esterification Carboxylic_Acid Oxolane-2-ylmethanesulfonyl acetic acid Mixed_Anhydride Mixed Anhydride Formation Carboxylic_Acid->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Mixed_Anhydride Base TEA or DIPEA Base->Mixed_Anhydride Solvent_1 Anhydrous THF Solvent_1->Mixed_Anhydride Esterification Esterification Mixed_Anhydride->Esterification Alcohol Hindered Alcohol Alcohol->Esterification DMAP DMAP DMAP->Esterification Solvent_2 Anhydrous Toluene Solvent_2->Esterification Ester Target Ester Esterification->Ester

Caption: Yamaguchi Esterification Two-Step Workflow.

Materials:

  • Oxolane-2-ylmethanesulfonyl acetic acid

  • Hindered alcohol

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) and anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oxolane-2-ylmethanesulfonyl acetic acid in anhydrous THF.

  • Add triethylamine (1.1 equivalents).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equivalents) and stir at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the hindered alcohol (1.5-2.0 equivalents) and DMAP (2.0-3.0 equivalents) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to an ester with inversion of configuration at the alcohol's stereocenter.[11][12] In the context of esterifying oxolane-2-ylmethanesulfonyl acetic acid, the carboxylic acid acts as the nucleophile.[13] This reaction is particularly useful when a specific stereoisomer of the ester is desired from a chiral alcohol.

Causality Behind Experimental Choices:
  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate with the alcohol, activating the hydroxyl group as a good leaving group.[11]

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, where the carboxylate displaces the activated hydroxyl group, leading to a complete inversion of stereochemistry at the chiral center of the alcohol.[13][14]

Experimental Protocol: Esterification with a Chiral Secondary Alcohol

dot

Mitsunobu_Reaction cluster_reactants Reactants Carboxylic_Acid Oxolane-2-ylmethanesulfonyl acetic acid Reaction 0 °C to Room Temp. Carboxylic_Acid->Reaction Alcohol Chiral Secondary Alcohol Alcohol->Reaction PPh3 Triphenylphosphine PPh3->Reaction DEAD DEAD or DIAD DEAD->Reaction Solvent Anhydrous THF Solvent->Reaction Ester Inverted Ester Reaction->Ester

Caption: Mitsunobu Reaction Workflow.

Materials:

  • Oxolane-2-ylmethanesulfonyl acetic acid

  • Chiral secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oxolane-2-ylmethanesulfonyl acetic acid (1.2 equivalents), the chiral secondary alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Troubleshooting and Optimization

  • Low Conversion: If low conversion is observed, especially with the Fischer-Speier method, ensure anhydrous conditions and consider using a Dean-Stark trap to remove water. For coupling reactions, increasing the amount of coupling agent or catalyst, or extending the reaction time may be beneficial.

  • Side Product Formation: In the case of acid-sensitive substrates, switching to milder conditions like the Steglich or Yamaguchi esterification is recommended. If the N-acylurea byproduct is problematic in the Steglich reaction, ensure an adequate amount of DMAP is used.

  • Purification Challenges: The byproducts of the Steglich (DCU) and Mitsunobu (triphenylphosphine oxide, hydrazine derivative) reactions can sometimes complicate purification. For the Mitsunobu reaction, using polymer-bound triphenylphosphine can simplify the workup.

Conclusion

The esterification of oxolane-2-ylmethanesulfonyl acetic acid can be successfully achieved using a variety of established methods. The choice of the most appropriate protocol depends on the specific alcohol being used, the scale of the reaction, and the stability of the starting materials. The protocols provided in this guide offer a solid foundation for developing a robust and efficient esterification process for this important class of molecules. As with any chemical transformation, careful monitoring and optimization will be key to achieving high yields and purity.

References

  • Weinreb, S. M. Comprehensive Organic Synthesis II; Elsevier, 2014; Vol. 6, pp 456–493.
  • Dhimitruka, I.; SantaLucia, J. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Org. Lett.2006 , 8 (1), 47–50. [Link][10][15]

  • Li, B.; et al. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Molecules2020 , 25 (21), 5186. [Link][16]

  • Melero, J. A.; et al. Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catal.2012 , 2 (7), 1471–1482. [Link]

  • Boruah, M.; et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem.2024 , 12. [Link][7]

  • Haque, M. E.; et al. Sulfonic Acid-Functionalized, Hyper-Cross-Linked Porous Polyphenols as Recyclable Solid Acid Catalysts for Esterification and Transesterification Reactions. Ind. Eng. Chem. Res.2021 , 60 (11), 4165–4174. [Link][17]

  • Boruah, M.; et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem.2024 , 12. [Link][8]

  • Gryguc, A.; et al. Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry2023 , 16 (11), 105233. [Link][18]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1–28. [Link][11]

  • Roberts, J. C.; et al. Formation and utility of sulfonic acid protecting groups. US5596095A. [19]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link][9]

  • Phimsen, S.; et al. Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. ACS Omega2022 , 7 (44), 40229–40240. [Link][20]

  • Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link][4]

  • Keck, G. E.; et al. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. J. Org. Chem.2010 , 75 (13), 4598–4601. [Link][21]

  • Dhimitruka, I.; SantaLucia, J. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. Org. Lett.2006 , 8 (1), 47-50. [Link][15]

  • van der Westhuyzen, C. W.; et al. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem.2024 , 15 (3), 282-290. [Link][22]

  • Organic Chemistry Portal. Steglich Esterification. [Link][5]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link][12]

  • SynArchive. Steglich Esterification. [Link][23]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link][13]

  • Chemistry Steps. Mitsunobu Reaction. [Link][14]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link][1]

  • Organic Chemistry Tutor. Mitsunobu Reaction. [Link][24]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link][25]

  • J&K Scientific LLC. Fischer Esterification. [Link][26]

  • Ouchi, A.; et al. Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. Chem. Pharm. Bull.2014 , 62 (8), 769-775. [Link][27]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link][28]

  • Chemistry Steps. Fischer Esterification. [Link][3]

  • Jida, M.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2024 , 7, 101349. [Link][6]

  • Organic Chemistry Portal. Fischer Esterification. [Link][2]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][29]

  • A simple method for the synthesis of sulfonic esters. [Link][30]

  • 02.11 Formation of Sulfonate Esters from Alcohols. [Link][31]

  • Lee, S. Recent advances in the synthesis and transformations of sulfinate esters. Chem. Commun.2025 , 61, 1-13. [Link][32]

  • Tuñón, I.; et al. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Org. Biomol. Chem.2014 , 12, 5346-5353. [Link][33]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link][34]

  • Eerhart, A. J. J. E.; et al. Esterification of 2,5-furan-dicarboxylic acid. US9765045B2. [35]

Sources

Application Note: Reaction Mechanisms of Tetrahydrofuran Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction mechanisms, synthesis, and reactivity of Sulfonyl-Tetrahydrofuran (THF) derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores (e.g., in HIV protease inhibitors) and versatile synthetic intermediates due to the "chameleon" nature of the sulfone group (acting as a temporary activating group or a stable anchor).

Executive Summary

Tetrahydrofuran (THF) rings substituted with sulfone groups (


) represent a privileged class of heterocycles. Unlike the solvent sulfolane (tetrahydrothiophene 1,1-dioxide), sulfonyl-THFs  combine the solubility and hydrogen-bonding capability of the ether oxygen with the strong electron-withdrawing power of the sulfone.

This guide focuses on two primary mechanistic pathways relevant to drug development:

  • C-H Functionalization (2-Sulfonyl-THFs): Direct radical installation of sulfonyl groups onto the THF ring, a powerful late-stage functionalization strategy.

  • Cyclization Cascades (3-Sulfonyl-THFs): Stereoselective construction of the THF core using vinyl sulfones as "masked" dipoles or Michael acceptors.

Mechanistic Foundations

A. The "Sulfone Effect" in THF Reactivity

The sulfone group profoundly alters the electronic landscape of the THF ring.

  • 
    -Lithiation:  The protons adjacent to the sulfone (
    
    
    
    -position) are acidified (
    
    
    in DMSO), allowing for deprotonation by strong bases (e.g.,
    
    
    -BuLi) and subsequent alkylation. This allows the sulfone to act as a "chemical handle" to install substituents stereoselectively.
  • Inductive Deactivation: The strong electron-withdrawing nature reduces the Lewis basicity of the ring oxygen, making sulfonyl-THFs more stable to oxidative conditions than unsubstituted THF.

B. Mechanism 1: Radical C-H Sulfonylation (Synthesis of 2-Sulfonyl-THFs)

This pathway utilizes sulfonyl azides (


) as radical precursors under photoredox conditions.[1] It is a high-atom-economy method to convert commodity solvent (THF) into complex building blocks.

The Radical Cycle:

  • Initiation: A photocatalyst (e.g.,

    
     or an organic dye) is excited by visible light.[1]
    
  • Radical Generation: The excited catalyst reduces the sulfonyl azide, triggering the loss of

    
     and generating a sulfonyl radical  (
    
    
    
    ).
  • Hydrogen Atom Transfer (HAT): The electrophilic sulfonyl radical abstracts a hydrogen atom from the

    
    -position of THF (the weakest C-H bond due to oxygen stabilization).
    
  • Radical Recombination/Trapping: The resulting THF radical (

    
    -oxy radical) reacts with another equivalent of sulfonyl azide or radical species to form the 2-sulfonyl-THF  bond.
    
C. Mechanism 2: Intramolecular Epoxide Opening (Synthesis of 3-Sulfonyl-THFs)

3-Sulfonyl-THFs are often synthesized via the cyclization of epoxy-vinyl sulfones .

  • Trigger: Nucleophilic attack (or Pd(0) catalysis) opens the epoxide.[1]

  • Cyclization: The alkoxide intermediate attacks the vinyl sulfone (Michael addition) or displaces a leaving group, closing the ring.

  • Stereocontrol: The geometry of the vinyl sulfone dictates the cis/trans relationship of the substituents in the final THF ring.

Visualization of Reaction Pathways

Figure 1: Radical C-H Sulfonylation Mechanism

This diagram illustrates the photoredox cycle converting THF to 2-sulfonyl-THF via sulfonyl radicals.

G Light Visible Light (hv) Cat_GS Catalyst (GS) Light->Cat_GS Excitation Cat_ES Catalyst* Cat_GS->Cat_ES SulfonylAzide R-SO2-N3 Cat_ES->SulfonylAzide SET SulfonylRad Sulfonyl Radical (R-SO2•) SulfonylAzide->SulfonylRad -N2 THF THF (Substrate) SulfonylRad->THF HAT Product 2-Sulfonyl-THF SulfonylRad->Product Recombination THFRad THF Radical (α-oxy) THF->THFRad -H THFRad->Product Radical Coupling

Caption: Photoredox catalytic cycle for the direct C-H sulfonylation of THF.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of 2-Tosyltetrahydrofuran

A scalable method using visible light photocatalysis.

Reagents:

  • Tetrahydrofuran (THF) - Reagent Grade (used as solvent and reactant).[1]

  • 
    -Toluenesulfonyl azide (
    
    
    
    ) - 1.0 equiv.[1]
  • 
     - 1.0 mol% (Photocatalyst).[1]
    
  • Blue LED light source (

    
    ).[1]
    

Step-by-Step Methodology:

  • Setup: In a Pyrex round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.0 mmol, 197 mg) in neat THF (5.0 mL).
    
  • Catalyst Addition: Add the Ruthenium photocatalyst (7.5 mg, 0.01 mmol). The solution should turn a clear orange/red.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (oxygen quenches the excited state of the catalyst).

  • Irradiation: Place the flask 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (

    
    ).
    
    • Note: Use a fan to cool the reaction if the LEDs generate significant heat.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The azide spot will disappear, and a more polar sulfone spot will appear. Reaction typically completes in 4-6 hours.

  • Workup: Concentrate the THF under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield 2-tosyltetrahydrofuran as a white solid/oil.

Validation Criteria:

  • 
     NMR:  Look for the characteristic doublet of doublets (dd) for the C2 proton at 
    
    
    
    .[1]
  • Safety: Sulfonyl azides can be explosive. Do not concentrate the reaction mixture to dryness if unreacted azide is present. Check for azide peak in IR (

    
    ) before heating.
    
Protocol B: Functionalization via -Lithiation (Julia-Kocienski Type)

Using the sulfone as a temporary activating group.

Reagents:

  • 2-Sulfonyl-THF (from Protocol A).

  • 
    -Butyllithium (
    
    
    
    in hexanes).[1]
  • Electrophile (e.g., Benzaldehyde).

  • Solvent: Anhydrous THF,

    
    .
    

Methodology:

  • Deprotonation: Cool a solution of 2-sulfonyl-THF (1.0 equiv) in anhydrous THF to

    
     under 
    
    
    
    .
  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 minutes. The solution often turns yellow/orange due to the carbanion.
    
  • Addition: Add the electrophile (1.2 equiv) slowly.

  • Quench: Stir for 1 hour at

    
    , then warm to 
    
    
    
    and quench with saturated
    
    
    .
  • Result: This yields the 2,2-disubstituted THF. If a reductive elimination step (Na/Hg) follows, the sulfone can be removed, leaving the alkyl group.

Data & Analysis

Table 1: Comparison of Sulfonyl-THF Synthesis Methods
MethodSubstratesMechanismKey AdvantagesLimitations
Radical C-H Insertion THF + Sulfonyl AzideRadical HATDirect use of solvent; High atom economyRequires photoredox setup; Azide safety
Epoxide Cyclization Vinyl SulfonesNucleophilic AttackHigh stereocontrol (cis/trans); 3-position accessMulti-step precursor synthesis required
Oxidation TetrahydrothiopheneS-OxidationSimple reagents (

)
Yields Sulfolane (S-analog), not O-analog
Troubleshooting Guide
  • Problem: Polymerization of THF (Poly-THF formation).

    • Cause: Presence of strong Lewis acids or cationic initiators during the reaction.

    • Solution: Ensure basic or neutral conditions. In radical reactions, avoid high temperatures which favor ring-opening polymerization.

  • Problem: Low Yield in C-H Insertion.

    • Cause: Oxygen quenching or insufficient light penetration.

    • Solution: Degas thoroughly (freeze-pump-thaw is best) and use a high-surface-area reaction vessel (e.g., flow reactor).

References

  • Direct C-H Sulfonylation of Ethers

    • Title: "Sulfonylative and Azidosulfonylative Cyclizations by Visible-Light-Photosensitiz
    • Source:Chemistry – A European Journal
    • URL:[Link]

  • Sulfonyl Azide Reagents

    • Title: "Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt"
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Design of Substituted Tetrahydrofuran Deriv
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Reaction Mechanisms of Sulfones

    • Title: "Synthetic exploration of sulfinyl radicals using sulfinyl sulfones"[2]

    • Source:Nature Communications[1]

    • URL:[Link]

Sources

Application Note: Enantioselective Preparation of Chiral 2-(Oxolan-2-ylmethanesulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 2-(oxolan-2-ylmethanesulfonyl)acetic acid—also known as 2-(((tetrahydrofuran-2-yl)methyl)sulfonyl)acetic acid—is a highly versatile bifunctional building block. Featuring a stable sulfone linker, a terminal carboxylic acid for amide coupling, and a chiral oxolane (tetrahydrofuran) ring, this moiety is frequently utilized in the design of targeted therapeutics to improve aqueous solubility and modulate physicochemical properties.

This application note details a scalable, four-step synthetic protocol starting from commercially available chiral (S)- or (R)-(tetrahydrofuran-2-yl)methanol. The methodology is engineered to ensure absolute preservation of the chiral center while avoiding transition-metal catalysts, making the final product suitable for downstream pharmaceutical manufacturing.

Mechanistic Rationale & Experimental Design

As a self-validating system, every reagent in this workflow has been selected to prevent common side reactions such as racemization, over-oxidation, or ring-opening.

  • Step 1: Hydroxyl Activation (Tosylation) Direct nucleophilic substitution of alcohols is unfavorable due to the poor leaving-group ability of the hydroxide ion. While hydrohalic acids (HCl, HBr) can convert alcohols to halides, these harsh acidic conditions risk opening the acid-sensitive oxolane ring or causing racemization via an

    
     carbocation intermediate. Tosylation avoids these pitfalls, proceeding with complete retention of stereochemistry [1]. We employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-tosylpyridinium intermediate, which dramatically accelerates the reaction and suppresses the formation of unwanted alkyl chlorides—a common side reaction when relying solely on triethylamine [3].
    
  • Step 2: Thioetherification (

    
     Substitution) 
    The primary tosylate undergoes a clean 
    
    
    
    displacement by the soft thiolate nucleophile generated from ethyl thioglycolate and potassium carbonate (
    
    
    ). Mild heating in a polar aprotic solvent (DMF) ensures rapid conversion without promoting elimination byproducts.
  • Step 3: Chemoselective Oxidation The oxidation of the intermediate thioether to the sulfone is achieved using Oxone® (potassium peroxymonosulfate). Oxone is prioritized over traditional oxidants (like

    
    -CPBA or transition-metal catalyzed 
    
    
    
    ) because it provides a highly efficient, functional-group-tolerant, and sustainable oxidation profile without leaving heavy metal residues [2].
  • Step 4: Saponification Lithium hydroxide (LiOH) in a biphasic THF/water system is used to cleave the ethyl ester. The mild nature of LiOH prevents base-catalyzed

    
    -elimination of the oxolane ring, a theoretical risk given the high acidity of the 
    
    
    
    -protons adjacent to the sulfone group.

Synthetic Workflow Visualization

SynthesisWorkflow Start Chiral Oxolan-2-ylmethanol (Starting Material) Step1 Tosylation (TsCl, Et3N, DMAP) Start->Step1 Int1 Oxolan-2-ylmethyl Tosylate (Intermediate 1) Step1->Int1 SN2 Activation Step2 Thioetherification (Ethyl thioglycolate, K2CO3) Int1->Step2 Int2 Thioether Ester (Intermediate 2) Step2->Int2 C-S Bond Formation Step3 Oxidation (Oxone, MeOH/H2O) Int2->Step3 Int3 Sulfonyl Ester (Intermediate 3) Step3->Int3 S to SO2 Step4 Hydrolysis (LiOH, THF/H2O) Int3->Step4 Product Chiral 2-(Oxolan-2-ylmethanesulfonyl) acetic acid Step4->Product Ester Cleavage

Caption: Four-step synthetic workflow for chiral 2-(oxolan-2-ylmethanesulfonyl)acetic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the continuous execution of this four-step sequence.

StepTransformationKey ReagentsStoichiometry (eq)Temp (°C)Time (h)Expected Yield (%)
1 TosylationTsCl /

/ DMAP
1.2 / 1.5 / 0.10

25
1285 - 90
2 ThioetherificationEthyl thioglycolate /

1.1 / 2.060880 - 85
3 OxidationOxone®2.50

25
490 - 95
4 Hydrolysis

2.025395 - 98

Step-by-Step Experimental Protocols

Note: The following protocol assumes the use of (S)-(tetrahydrofuran-2-yl)methanol. The exact same conditions apply to the (R)-enantiomer.

Protocol 1: Synthesis of (S)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
  • Initialization: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with (S)-(tetrahydrofuran-2-yl)methanol (10.0 g, 97.9 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (20.5 mL, 146.9 mmol, 1.5 eq) and DMAP (1.20 g, 9.8 mmol, 0.1 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dissolve

    
    -toluenesulfonyl chloride (TsCl, 22.4 g, 117.5 mmol, 1.2 eq) in DCM (50 mL) and add it dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash sequentially with 1N HCl (2 × 50 mL) to remove amines, saturated

    
     (50 mL), and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford the tosylate as a pale yellow oil.
Protocol 2: Synthesis of Ethyl 2-(((S)-tetrahydrofuran-2-yl)methylthio)acetate
  • Initialization: Dissolve the crude tosylate from Protocol 1 (approx. 25.0 g, 97.5 mmol, 1.0 eq) in anhydrous DMF (120 mL).

  • Reagent Addition: Add anhydrous

    
     (26.9 g, 195.0 mmol, 2.0 eq) followed by ethyl thioglycolate (11.8 mL, 107.3 mmol, 1.1 eq).
    
  • Propagation: Heat the suspension to 60 °C under a nitrogen atmosphere and stir vigorously for 8 hours.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (300 mL). Wash the organic phase with distilled water (3 × 150 mL) to thoroughly remove DMF, followed by brine (100 mL). Dry over

    
    , filter, and evaporate the solvent. The crude thioether can be used directly in the next step without further purification.
    
Protocol 3: Synthesis of Ethyl 2-(((S)-tetrahydrofuran-2-yl)methylsulfonyl)acetate
  • Initialization: Dissolve the crude thioether (approx. 19.5 g, 95.4 mmol, 1.0 eq) in a 1:1 mixture of methanol and water (200 mL). Cool the solution to 0 °C.

  • Oxidation: Slowly add Oxone® (146.6 g, 238.5 mmol, 2.5 eq) in small portions over 45 minutes. Caution: The reaction is mildly exothermic.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The suspension will become thick as sulfate salts precipitate.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with methanol (50 mL). Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous phase with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield the sulfonyl ester.
    
Protocol 4: Synthesis of (S)-2-(oxolan-2-ylmethanesulfonyl)acetic acid
  • Initialization: Dissolve the sulfonyl ester (approx. 21.0 g, 88.9 mmol, 1.0 eq) in THF (150 mL).

  • Saponification: Prepare a solution of lithium hydroxide monohydrate (

    
    , 7.46 g, 177.8 mmol, 2.0 eq) in distilled water (50 mL). Add this aqueous solution dropwise to the THF solution at room temperature.
    
  • Propagation: Stir the biphasic mixture vigorously for 3 hours at 25 °C. Monitor the disappearance of the ester via TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (50 mL) to remove any non-polar impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1N HCl. Extract the product with ethyl acetate (3 × 100 mL). Wash the combined organic extracts with brine, dry over

    
    , and evaporate the solvent to afford the pure chiral 2-(oxolan-2-ylmethanesulfonyl)acetic acid as a white to off-white solid.
    

Analytical Validation & Troubleshooting

  • Chiral Integrity: To validate that the oxolane stereocenter has not epimerized, perform Chiral HPLC on the final product (e.g., using a Chiralpak IC column, Hexane/IPA/TFA mobile phase). The enantiomeric excess (ee) should remain >98% if the temperature was strictly controlled during the tosylation and saponification steps.

  • Over-oxidation Check: During Step 3, monitor for the presence of unreacted sulfoxide intermediates. If LC-MS shows a mass corresponding to [M+H]+ minus 16 Da, the oxidation is incomplete. Extend the reaction time by 2 hours or add an additional 0.5 eq of Oxone.

  • Residual DMF: In Step 2, failure to wash the organic layer thoroughly with water (at least 3 times) will result in residual DMF, which can severely inhibit the subsequent oxidation step.

References

  • Kabalka, G.W., Varma, M., Varma, R.S., Srivastava, P.C., & Knapp, F.F. (1986). The tosylation of alcohols. Journal of Organic Chemistry, 51(12), 2386–2388. Discussed in: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at:[Link][1]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. PMC. Available at:[Link][2]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC. Available at:[Link][3]

Sources

Application Note: Solid-Phase Peptide Synthesis with Sulfone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of sulfone moieties (


) into peptide backbones has emerged as a critical strategy in the development of protease inhibitors, integrin antagonists, and oxidation-resistant peptidomimetics. Unlike the labile thioether of Methionine (

), the sulfone group is chemically inert to further oxidation, highly polar, and offers unique hydrogen-bonding geometry that mimics the tetrahedral transition state of amide hydrolysis.

This guide details the protocols for incorporating Sulfone Carboxylic Acids into Solid-Phase Peptide Synthesis (SPPS). We cover two distinct chemical contexts:

  • Fmoc-Met(O

    
    )-OH Incorporation:  Replacing Methionine with Methionine Sulfone to prevent oxidative degradation and improve solubility.
    
  • N-Terminal & Internal Capping: Coupling functionalized sulfone carboxylic acids (e.g., sulfonyl-propionic acids) as pharmacophores or linkers.

Critical Considerations: The "Why" and "How"

Solubility and Aggregation (The "Chaotropic" Effect)

Sulfone groups are strong hydrogen bond acceptors. When incorporated into hydrophobic sequences (e.g., amyloidogenic peptides), residues like Met(O


)  disrupt 

-sheet aggregation more effectively than native Met.
  • Expert Insight: If your peptide precipitates during synthesis, substituting Met with Met(O

    
    ) or Met(O) (sulfoxide) can act as an "internal solubilizing tool," significantly increasing crude purity.[1] Unlike Met(O), the sulfone Met(O
    
    
    
    ) cannot be reduced back to Met; it is a permanent modification.
The -Elimination Trap

A critical, often overlooked risk arises when using


-sulfonyl carboxylic acids  (e.g., 3-(methylsulfonyl)propanoic acid) as internal linkers.
  • Mechanism: The sulfone group is electron-withdrawing, increasing the acidity of the

    
    -protons adjacent to the carbonyl.
    
  • Risk: During subsequent Fmoc deprotection cycles (using 20% Piperidine), these protons can be abstracted, leading to

    
    -elimination and the formation of a vinyl sulfone, cleaving the peptide chain or causing side reactions.
    
  • Mitigation: If the sulfone acid is used as an N-terminal cap , this risk is null (no further base treatments). If used internally , use milder bases (e.g., 5% Piperazine/DBU) or minimize deprotection times.

Experimental Protocols

Protocol A: Incorporation of Fmoc-L-Methionine Sulfone [Fmoc-Met(O )-OH]

Application: Creating oxidation-stable peptide standards or improving solubility.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin.

  • Amino Acid: Fmoc-Met(O

    
    )-OH (Commercial grade, typically >98% purity).
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), peptide grade.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[2] Wash 5x with DMF.[2]
    
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Met(O

      
      )-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
      
    • Add DIPEA (8.0 eq).

    • Wait 30-60 seconds for the activated ester to form. The solution may turn yellow.

  • Coupling:

    • Add the activated mixture to the resin.

    • Shake/Agitate for 45–60 minutes at room temperature.

    • Note: Met(O

      
      ) is sterically larger than Met; extended coupling time ensures completion.
      
  • Validation: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using DIC/Oxyma (4 eq each) for 60 min.

Protocol B: Coupling Sulfone Carboxylic Acids (N-Terminal Capping)

Application: Introduction of a pharmacophore (e.g., methylsulfonyl-benzoic acid) at the N-terminus.

Step-by-Step Workflow:

  • Preparation: Ensure the N-terminal Fmoc group is removed and the resin is washed (5x DMF, 3x DCM).

  • Solubility Check: Sulfone acids can be sparingly soluble in pure DCM. Dissolve the sulfone carboxylic acid (3-5 eq) in NMP (N-methyl-2-pyrrolidone) or a 1:1 DMF/DMSO mix if precipitation occurs.

  • Activation:

    • Use PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) instead of HATU if the acid is sensitive to guanidinylation (rare, but PyBOP is safer for non-amino acids).

    • Ratio: Acid (4 eq) : PyBOP (4 eq) : DIPEA (8 eq).

  • Coupling:

    • React for 2 hours . Sulfone acids often exhibit slower kinetics due to the inductive effect of the sulfone group reducing the nucleophilicity of the activated center.

  • Cleavage:

    • Standard TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H

      
      O).
      
    • Note: Sulfones are stable to TFA. No special scavengers (like EDT) are required for the sulfone itself, though TIS is used for other residues (Trp/Tyr).

Data Analysis & Troubleshooting

Comparative Stability Table
FeatureNative Methionine (Met)Methionine Sulfoxide (Met(O))Methionine Sulfone (Met(O

))
Oxidation State Reduced (Thioether)Partially OxidizedFully Oxidized
Stability Low (Oxidizes to sulfoxide)Medium (Reducible)High (Irreversible)
Polarity HydrophobicPolarHighly Polar
TFA Cleavage Requires Scavengers (EDT/DMS)StableStable (No scavengers needed)
Applications Native sequencesSolubilizing tag (removable)Peptidomimetics / Standards
Troubleshooting Guide
  • Problem: Low coupling yield of sulfone acid.

    • Root Cause:[3] Poor solubility of the sulfone acid in DCM/DMF.

    • Solution: Switch solvent to NMP or add 10% DMSO. Use HOAt as an additive to boost local concentration of the active ester.

  • Problem: Unexpected mass of -18 Da or chain truncation (Internal Sulfone Linkers).

    • Root Cause:[3]

      
      -elimination during Fmoc deprotection of the next residue.
      
    • Solution: Switch deprotection base to 25% Piperazine (milder pKa) or use DBU/HOBt cocktails which suppress elimination.

Visual Workflows (Graphviz)

Diagram 1: Optimized SPPS Workflow for Sulfone Incorporation

This diagram illustrates the decision logic for choosing between standard Met and Sulfone variants.

SPPS_Sulfone_Workflow Start Peptide Sequence Design CheckMet Contains Methionine? Start->CheckMet OxidationRisk Is Oxidation a Concern? CheckMet->OxidationRisk Yes CheckCap N-Terminal Capping? CheckMet->CheckCap No UseMet Use Fmoc-Met-OH (Requires EDT in Cleavage) OxidationRisk->UseMet No UseMetO2 Use Fmoc-Met(O2)-OH (Permanent Modification) OxidationRisk->UseMetO2 Yes FinalCleavage TFA Cleavage (No EDT needed for Sulfones) UseMet->FinalCleavage UseMetO2->FinalCleavage SulfoneAcid Coupling Sulfone Acid (R-SO2-R-COOH) CheckCap->SulfoneAcid Yes Warning WARNING: Beta-Elimination Risk (If linker is internal) SulfoneAcid->Warning If Beta-Sulfonyl SulfoneAcid->FinalCleavage

Caption: Decision tree for incorporating Methionine Sulfone and Sulfone Carboxylic Acids, highlighting critical pathways for stability.

Diagram 2: The -Elimination Mechanism Risk

Visualizing the chemical risk when using


-sulfonyl linkers internally.

Beta_Elimination Substrate Peptide-Linker-Resin (Beta-Sulfonyl) Intermediate Alpha-Proton Abstraction Substrate->Intermediate Base Attack Base 20% Piperidine (Fmoc Deprotection Step) Base->Intermediate Product Vinyl Sulfone + Cleaved Peptide Chain Intermediate->Product Elimination

Caption: Mechanism of base-catalyzed


-elimination. This side reaction cleaves the peptide chain if 

-sulfonyl acids are exposed to Piperidine.

References

  • Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. Retrieved from [Link]

  • Rivero, R. A., Greenlee, W. J., & Patchett, A. A. (1991).[4] Sulfones as peptide bond isosteres. Tetrahedron Letters, 32(40), 5263-5264. Retrieved from [Link]

  • Biotage. (2023).[5] How to handle peptides that contain methionine. Retrieved from [Link]

Sources

solvent selection for oxolane sulfone coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of oxolane (tetrahydrofuran) sulfones with electrophiles—most notably via the Julia-Kocienski olefination —is a cornerstone transformation in the synthesis of complex polyether natural products (e.g., Eribulin, Halichondrin B). The stereochemical outcome (


 ratio) and yield of these reactions are governed by the stability and solvation state of the metallated sulfone intermediate.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on ion-pairing dynamics .[1] We analyze how solvent polarity and chelating ability dictate the transition state (Open vs. Closed), allowing researchers to dial in the desired stereoselectivity.

Mechanistic Drivers: Solvation & Ion Pairing

To select the correct solvent, one must understand the "Why."[1] The reaction proceeds through the metallation of the sulfone (typically a phenyltetrazole [PT] or benzothiazole [BT] sulfone), followed by addition to an aldehyde.[1][2]

The Cation-Solvent-Ligand Interaction

The stereoselectivity is determined by the transition state (TS) of the initial C-C bond formation:

  • Closed Transition State (Chelated): Favored by non-polar solvents (Toluene,

    
    ) and small cations (
    
    
    
    ).[1] The metal coordinates both the sulfone oxygen and the aldehyde oxygen. This often leads to lower stereoselectivity or
    
    
    -alkenes (depending on the specific sulfone heterocycle).[1][3]
  • Open Transition State (Non-Chelated): Favored by polar, coordinating solvents (DMF, DME, THF) and large cations (

    
    ).[1] The solvent encapsulates the cation, creating a Solvent-Separated Ion Pair (SSIP) .[1] The "naked" sulfonyl carbanion attacks the aldehyde via the sterically least hindered trajectory, strongly favoring the 
    
    
    
    -alkene
    .
The "Oxolane Effect"

When the sulfone is attached to an oxolane ring, the ring oxygen acts as an internal Lewis base . In non-polar solvents, this oxygen can coordinate intramolecularly with the metal center, locking the conformation and potentially overriding the steric influence of the sulfone heterocycle. High-polarity solvents are required to disrupt this internal chelation. [1]

Visualization: Pathway & Solvent Influence[1]

The following diagram illustrates the bifurcation between Open and Closed transition states dictated by solvent selection.

SolventMechanism Start Oxolane Sulfone + Base (KHMDS) Metallated Metallated Sulfone (Carbanion) Start->Metallated Solvent_Polar Polar Solvent (DME, DMF, THF) Metallated->Solvent_Polar Solvation Solvent_NonPolar Non-Polar Solvent (Toluene, DCM) Metallated->Solvent_NonPolar Aggregation SSIP Solvent-Separated Ion Pair (SSIP) Solvent_Polar->SSIP Cation Sequestration CIP Contact Ion Pair (CIP) / Chelate Solvent_NonPolar->CIP Tight Ion Pairing OpenTS Open Transition State (Minimizes Gauche) SSIP->OpenTS + Aldehyde ClosedTS Closed Transition State (Metal Chelation) CIP->ClosedTS + Aldehyde Product_E (E)-Alkene (Major Product) OpenTS->Product_E Smiles Rearrangement ClosedTS->Product_E Leakage Product_Z (Z)-Alkene (Variable/Minor) ClosedTS->Product_Z Elimination

Figure 1: Mechanistic divergence in Julia-Kocienski olefination based on solvent polarity. Polar solvents promote SSIPs and Open Transition States, leading to high (E)-selectivity.[1]

Solvent Selection Matrix

Use this table to select the primary solvent system based on your specific oxolane substrate and selectivity requirements.

Solvent SystemPolarity (

)
Cation AffinityPrimary Use CaseMechanism
DME (1,2-Dimethoxyethane) ModerateHigh (Chelating) Gold Standard for (E)-Selectivity. Bidentate chelation of

creates "naked" anion; promotes Open TS.[1]
THF (Tetrahydrofuran) ModerateModerateGeneral Purpose.[1]Good balance of solubility and reactivity.[1] Slightly less selective than DME for difficult substrates.[1]
DMF (Dimethylformamide) HighVery HighDifficult Solubility / Low Reactivity.[1]Dissolves polar poly-oxygenated substrates.[1] Warning: Can promote rapid decomposition of unstable carbanions.[1]
Toluene LowLow(Z)-Selectivity (Specialized). Forces tight ion pairing (CIP).[1] Used with

bases to encourage chelation-controlled addition.[1]
THF + HMPA/DMPU VariableExtreme"Hard" Coupling.[1]Additive breaks up aggregates.[1] Essential for sterically hindered oxolane sulfones.[1]

Protocol: (E)-Selective Coupling of Oxolane-PT-Sulfone

Objective: Couple a phenyltetrazole (PT) oxolane sulfone with a complex aldehyde to form an


-alkene.

Reagents:

  • Sulfone: Oxolanyl-PT-sulfone (1.0 equiv)[1]

  • Aldehyde: Target electrophile (1.2 equiv)[1][3]

  • Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in Toluene (1.1 equiv)[1]

  • Solvent: Anhydrous DME (degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe.

    • Cool under a stream of Argon.[1]

    • Critical: Ensure DME is freshly distilled from Na/Benzophenone or passed through an activated alumina column.[1] Water content must be

      
      .[1]
      
  • Sulfone Dissolution:

    • Charge the flask with the Oxolane-PT-sulfone.[1]

    • Add anhydrous DME (

      
       concentration relative to sulfone).[1]
      
    • Cool the solution to

      
        (using a cryocooler or dry ice/chloroform bath). Note: 
      
      
      
      is often too cold for the Smiles rearrangement in PT-sulfones;
      
      
      is optimal.[1]
  • Metallation (Carbanion Formation):

    • Add KHMDS dropwise via syringe pump over 10 minutes.[1]

    • Observation: The solution typically turns bright yellow or orange, indicating carbanion formation.[1]

    • Stir at

      
       for 30 minutes to ensure complete deprotonation.
      
  • Coupling (The Reaction):

    • Dissolve the aldehyde in a minimal amount of DME (

      
      ).[1]
      
    • Add the aldehyde solution dropwise to the metallated sulfone.[1]

    • Kinetic Phase: Stir at

      
       for 1 hour.
      
    • Thermodynamic Phase: Slowly warm the reaction to

      
        over 2 hours.
      
    • Why? The addition is fast at low temp, but the Smiles rearrangement (elimination) often requires higher energy.[1] Premature quenching results in

      
      -hydroxysulfone intermediates.[1]
      
  • Quench and Workup:

    • Quench with saturated

      
       solution while still cold.[1]
      
    • Dilute with

      
       (Ether facilitates phase separation better than EtOAc for these polymers).[1]
      
    • Wash organic layer with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography on Silica Gel.[1]

    • Note: The PT-sulfone byproduct is polar; the alkene usually elutes in non-polar fractions (Hexanes/EtOAc 9:1).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield (Recovered SM) Incomplete metallation or wet solvent.[1]Titrate KHMDS before use.[1] Add 4Å Molecular Sieves to the reaction flask.
Low (E)-Selectivity (

)
Tight ion pairing (CIP) or "Oxolane Effect."[1]Switch solvent from THF to DME . Add 10% DMPU as a co-solvent.[1] Switch base from LiHMDS to KHMDS .
Intermediate Isolated Smiles rearrangement failed.The reaction was kept too cold. Allow the mixture to warm to

or even RT before quenching.
Decomposition Base-sensitive aldehyde.[1][4]Barbier Conditions: Mix Sulfone + Aldehyde first, then add Base slowly. This keeps the concentration of "naked" carbanion low.

References

  • Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998).[1][4] A Stereoselective Synthesis of Trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26-28.[1][4]

  • Kocienski, P. J., Bell, A., & Blakemore, P. R. (2000).[1] 1-tert-Butyl-1H-tetrazol-5-yl Sulfones in the Julia-Kocienski Olefination. Synlett, 2000(3), 365-366.[1] [1]

  • Aissa, C. (2009).[1] Mechanisms of the Julia-Kocienski Olefination Reaction. European Journal of Organic Chemistry, 2009(12), 1831-1844.[1] [1]

  • Yu, M. J., Kishi, Y., & Littlefield, B. A. (2012).[1] Discovery of Eribulin Mesylate (Halaven): A First-in-Class Marine-Derived Anticancer Drug.[1] Journal of the American Chemical Society, 134(23), 15636-15644.[1] (Demonstrates oxolane coupling in total synthesis). [1]

  • Zajc, B., & Kumar, R. (2010).[1] Synthesis of Fluoroalkenes via Julia-Kocienski Olefination.[1] Synthesis, 2010(11), 1822-1836.[1] [1]

Sources

Troubleshooting & Optimization

Sulfone-Modified Peptide & Small Molecule Synthesis Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Amide Bond Formation with Sulfone-Functionalized Acids

Introduction: The "Electron Sink" Challenge

Welcome to the technical support center. If you are here, you are likely experiencing low yields, racemization, or inexplicable byproducts while attempting to couple a sulfone-containing carboxylic acid (


) with an amine.

The sulfone group (


) is a powerful electron-withdrawing group (EWG). When placed near a carboxylic acid, it fundamentally alters the reactivity of the molecule, turning standard coupling protocols (like HATU/DIEA) into liability traps.

This guide addresses two distinct chemical spaces often conflated under "sulfone acids":

  • 
    - & 
    
    
    
    -Sulfonyl Carboxylic Acids:
    Forming standard carboxamides (
    
    
    ).
  • Sulfonic Acids: Forming sulfonamides (

    
    ).
    
Module 1: -Sulfonyl Carboxylic Acids (The Racemization Trap)

The Problem: The


-protons of 

-sulfonyl carboxylic acids are highly acidic (

in DMSO, compared to

for standard esters). Standard coupling protocols use tertiary amine bases (DIEA, TEA) to activate the carboxylic acid.
  • Mechanism of Failure: The base deprotonates the

    
    -carbon before or during activation, leading to rapid enolization. This results in racemization  (if chiral) or total failure to couple due to the formation of an unreactive anion.
    
Troubleshooting Protocol

Q: I am seeing >40% epimerization with HATU/DIEA. How do I fix this? A: You must abandon basic conditions. The high pH generated by DIEA is incompatible with the acidity of your substrate.

Recommended Workflow: The T3P Anhydride Method Propylphosphonic anhydride (T3P) is the gold standard for acidic substrates because it works in low-pH or weak-base conditions.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P is often sold as 50% w/w in these).

  • Base: Pyridine (Weak base,

    
    ) or N-Methylmorpholine (NMM). Avoid DIEA/TEA.
    
  • Temperature:

    
     to Room Temperature.
    

Step-by-Step Protocol:

  • Dissolve

    
    -sulfonyl acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5–10 mL/mmol).
    
  • Cool to

    
    .[1]
    
  • Add Pyridine (2.5 equiv).

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash with water, 0.5M HCl (to remove pyridine), and brine.

Why this works: T3P activates the acid rapidly to a mixed anhydride. The use of pyridine is sufficient to buffer the reaction without deprotonating the sensitive


-carbon.
Module 2: -Sulfonyl Carboxylic Acids (The Elimination Trap)

The Problem: If the sulfone is in the


-position, the risk is 

-elimination
(E1cB mechanism).
  • Mechanism of Failure: Bases trigger the loss of the sulfone group, generating an

    
    -unsaturated amide (Michael acceptor) and a sulfinate byproduct.
    
  • Symptom: Mass spec shows a product mass corresponding to

    
    .
    
Troubleshooting Protocol

Q: My product mass is roughly 80-100 Da lower than expected, and I see a double bond in the NMR. A: You have triggered an E1cB elimination. You must use neutral activation methods.

Recommended Workflow: The Acid Fluoride (TFFH) Method Acid fluorides are highly reactive electrophiles that are stable to water and, crucially, can be formed and reacted without excess base.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][3]

  • Base: Minimal DIEA (only enough to neutralize the TFFH salt, not the acid).

Step-by-Step Protocol:

  • Dissolve

    
    -sulfonyl acid (1.0 equiv) in dry DCM (
    
    
    
    ).
  • Add TFFH (1.1 equiv).

  • Add DIEA (1.0 equiv strictly) dropwise. Note: Do not use excess base.

  • Stir for 30 mins to generate the Acid Fluoride in situ (monitor by TLC).

  • Add the Amine (1.1 equiv) and, if absolutely necessary, a catalytic amount of DMAP.

  • Stir at RT.[4]

Why this works: Acid fluorides (


) are less sensitive to elimination than activated esters (

) because the fluoride is a good leaving group but the conditions don't require the persistent high-pH environment that drives elimination.
Module 3: Visualizing the Failure Modes

The following diagram illustrates the decision logic and the mechanistic pathways for side reactions.

TroubleshootingGuide Start Start: Sulfone-Acid Coupling CheckPos Check Sulfone Position Start->CheckPos Alpha Alpha-Sulfonyl (R-SO2-CH2-COOH) CheckPos->Alpha Position 2 Beta Beta-Sulfonyl (R-SO2-CH2-CH2-COOH) CheckPos->Beta Position 3 IssueAlpha Risk: Racemization / Deprotonation (High Acidity of Alpha-H) Alpha->IssueAlpha IssueBeta Risk: Beta-Elimination (E1cB) (Loss of Sulfone) Beta->IssueBeta SolAlpha Solution: T3P + Pyridine (Weak Base Activation) IssueAlpha->SolAlpha Avoid Strong Base SolBeta Solution: TFFH (Acid Fluoride) (Neutral/Low Base) IssueBeta->SolBeta Avoid E1cB Conditions

Caption: Decision matrix for selecting coupling conditions based on sulfone position relative to the carboxylic acid.

Module 4: Sulfonamide Formation ( )

Did you mean Sulfonic Acids? If your starting material is


 (a sulfonic acid) and you want to make a sulfonamide, standard peptide coupling reagents (EDC, HATU) will not work . The 

bond is too strong and the geometry is different.

Q: Why isn't HATU working for my sulfonic acid? A: Sulfonic acids cannot form the active ester intermediate required for HATU coupling. You must convert the acid to a Sulfonyl Chloride first.

Protocol: The "One-Pot" Triphenylphosphine/TCCA Method Avoids harsh thionyl chloride (


) conditions.
  • Reagents: Triphenylphosphine (

    
    ), Trichloroisocyanuric acid (TCCA).
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step:

  • Mix Sulfonic Acid (1.0 equiv),

    
     (3.0 equiv), and TCCA (1.0 equiv) in MeCN.
    
  • Stir at RT for 1–2 hours (Generates Sulfonyl Chloride in situ).

  • Add Amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Stir for 2 hours.

Comparative Data: Reagent Selection Matrix
Substrate TypePrimary RiskRecommended ReagentBase SystemForbidden Reagents

-Sulfonyl Acid
Racemization (

11-13)
T3P (50% in EtOAc)Pyridine or NMMHATU, HBTU (require DIEA)

-Sulfonyl Acid

-Elimination (E1cB)
TFFH (Acid Fluoride)Stoichiometric DIEAEDC, DCC (slow kinetics favor elim.)
Sulfonic Acid Non-reactivity

/TCCA
or

Pyridine (in step 2)All Carbodiimides/Uroniums
References
  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A rapid-acting peptide coupling reagent for acid fluorides.[3] Journal of the American Chemical Society.

  • Archimica (Now Euticals). T3P® (Propanephosphonic acid anhydride) Technical Guide.

  • De Luca, L., et al. (2008).[6] Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing (Oxolan-2-yl)methanesulfonyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Oxolan-2-ylmethanesulfonyl Oxidation Ticket Scope: Oxidation of (tetrahydrofuran-2-yl)methanethiol/thioacetate to sulfonyl chloride/sulfone.

Executive Summary & Critical Process Parameters (CPP)

The Challenge: Synthesizing (oxolan-2-yl)methanesulfonyl chloride (or its corresponding sulfone) presents a unique "chemical conflict." You need a strong oxidant to convert the sulfur from oxidation state -2 (thiol) to +6 (sulfonyl), but the oxolane (tetrahydrofuran) ring is chemically fragile.

The ether oxygen at the 2-position stabilizes carbocations, making the ring susceptible to acid-catalyzed ring opening and


-C-H radical abstraction  (peroxide formation). Standard aggressive protocols (e.g., 

gas/water) often lead to tarry decomposition or low yields due to the generation of stoichiometric HCl and thermal runaway.

Optimization Strategy: Switch from gas-phase chlorination to controlled oxidative chlorination using N-Chlorosuccinimide (NCS) or the


 system. These methods maintain a lower thermal profile and allow for pH buffering.
Critical Process Parameters (CPP) Table
ParameterStandard RangeOptimization TargetWhy? (Causality)
Temperature


Prevents acid-catalyzed ring opening of the oxolane moiety.
Stoichiometry 3.0 - 4.0 eq Oxidant3.05 eq NCS Excess oxidant attacks the

-proton of the THF ring.
Solvent System MeCN/WaterMeCN/HCl (aq) (5:1) Acetonitrile suppresses radical side-reactions better than pure water.
Quenching WaterIce/Brine Sulfonyl chlorides hydrolyze to sulfonic acids rapidly in warm water.

Recommended Protocol: NCS-Mediated Oxidative Chlorination[1][2]

This protocol is selected for its high functional group tolerance and ability to preserve the oxolane ring integrity compared to


 gas methods.

Reagents:

  • Substrate: (Tetrahydrofuran-2-yl)methanethiol (1.0 eq)

  • Oxidant: N-Chlorosuccinimide (NCS) (3.05 eq)

  • Acid Source: 2M HCl (aq)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Dissolve NCS (3.05 eq) in MeCN/2M HCl (5:1 v/v). Cool the mixture to 5°C using an ice/salt bath.

    • Tech Note: The pre-cooling is critical. The reaction is exothermic. If the temp spikes

      
      , the THF ring may cleave.
      
  • Addition: Add the thiol substrate dropwise (diluted in minimal MeCN) over 20 minutes.

    • Visual Check: The solution should turn transiently yellow (sulfenyl chloride intermediate) and then fade to colorless/pale yellow.

  • Reaction: Stir at <10°C for 30–60 minutes. Monitor via TLC/HPLC.

    • Endpoint: Disappearance of the disulfide intermediate (often the first species formed).

  • Workup (The Yield Maker):

    • Dilute with cold diisopropyl ether (IPE) or Ethyl Acetate.

    • Wash rapidly with ice-cold brine.

    • Do not use basic washes (NaHCO3) if avoidable, as this can hydrolyze the sulfonyl chloride to the sulfonate.

    • Dry over

      
       and concentrate below 30°C.
      

Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the "Happy Path" (Yield) versus the "Failure Modes" (Ring Opening/Decomposition) derived from acid/thermal stress.

G Start Thiol Precursor (Oxolan-2-yl-CH2-SH) Disulfide Disulfide Intermediate Start->Disulfide NCS (1 eq) Sulfenyl Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl NCS (2 eq) Cl+ Transfer Target TARGET: Sulfonyl Chloride (R-SO2-Cl) Sulfenyl->Target NCS (1 eq) [O] Transfer RingOpen FAILURE: Ring Opening (4-chlorobutanol deriv) Sulfenyl->RingOpen High Temp (>20°C) or Strong Acid Sulfonic FAILURE: Sulfonic Acid (Hydrolysis) Target->Sulfonic Aq. Workup (Warm)

Caption: Mechanistic pathway showing the critical branch points where thermal or acidic stress causes oxolane ring degradation.

Troubleshooting & FAQ

Q1: My yield is low (<40%), and NMR shows a complex aliphatic mixture. What happened? Diagnosis: You likely triggered acid-catalyzed ring opening . The HCl generated during the reaction can protonate the ether oxygen of the oxolane ring. Fix:

  • Lower the reaction temperature to 0°C.

  • Switch to the

    
      method (Reference 2). This method generates in situ nitrosyl chloride and is significantly milder, avoiding high concentrations of aqueous protons.
    

Q2: I see the product on TLC, but it disappears during isolation. Diagnosis: Hydrolysis. (Oxolan-2-yl)methanesulfonyl chloride is chemically distinct from aryl sulfonyl chlorides; the electron-donating ether oxygen nearby can assist in the hydrolysis of the sulfonyl chloride to sulfonic acid (water soluble). Fix:

  • Use hydrophobic solvents for extraction (DCM or Toluene).

  • Avoid water washes if possible; filter the succinimide byproduct and concentrate directly if the next step allows.

  • If you must wash, use saturated brine at 0°C .

Q3: Can I use Hydrogen Peroxide (


) and Sodium Tungstate? 
Analysis:  This is an excellent "Green" method for making sulfones (R-SO2-R'), but it is not suitable  for making sulfonyl chlorides directly.
  • If you need the Sulfone (e.g., R-SO2-Me), yes, use

    
    /Tungstate.
    
  • If you need the Chloride , sticking to NCS or

    
     (Reference 3) is required. Warning: The 
    
    
    
    method generates massive HCl gas and is risky for the oxolane ring.

Q4: Is the starting material chiral? Will this reaction racemize it? Analysis: Yes, the C2 position is a stereocenter.

  • Risk: Radical mechanisms (like free

    
     gas under UV) can abstract the H-atom at C2, leading to racemization or peroxide formation.
    
  • Verdict: The NCS protocol (electrophilic chlorination) generally preserves stereochemistry better than radical pathways. Avoid direct sunlight or UV sources during the reaction.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1][2] "Efficient Synthesis of Sulfonyl Chlorides from Thiols Using N-Chlorosuccinimide." Synthesis, 2006(24), 4131–4134.

  • Ghorbani-Vaghei, R., et al. (2011).[1][2][3] "Direct Oxidative Chlorination of Thiols to Sulfonyl Chlorides using KNO3/TMSCl." Synlett, 2011(16), 2315–2320.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][4] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287–9291.

  • Wright, S. W., & Hallstrom, K. N. (2006). "Oxidative Chlorination of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry, 71(3), 1080–1084.

Sources

Troubleshooting & FAQs: Resolving 2-Substituted THF Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating enantiomers of 2-(tetrahydrofuran-2-yl) derivatives.

The 2-position of the tetrahydrofuran (THF) ring is a critical chiral center found in numerous pharmacophores, including the antibiotic faropenem and the alpha-blocker alfuzosin[1]. Resolving these enantiomers requires exploiting subtle stereoelectronic differences between the (R) and (S) configurations.

Q1: My chiral HPLC peaks for a 2-aryl-tetrahydrofuran derivative are co-eluting (Resolution, Rs < 1.0). How do I achieve baseline separation? A1: Co-elution typically stems from an improper match between the analyte's hydrogen-bonding network and the Chiral Stationary Phase (CSP).

  • The Causality: Polysaccharide-based CSPs (like Chiralpak AD/AS or Chiralcel OD/OJ) rely on the analyte fitting into the chiral grooves of the amylose or cellulose backbone. If your THF derivative lacks strong hydrogen-bond donors/acceptors, steric inclusion becomes the primary separation driver.

  • The Fix: Switch from a cellulose-based column to an amylose-based column (e.g., Chiralpak AD or IC). Amylose has a helical structure that often provides superior chiral recognition for rigid, oxygen-containing heterocycles[2]. Additionally, modulate your mobile phase: replacing isopropanol with ethanol or adding a basic modifier (0.1% diethylamine) can suppress non-specific interactions and sharpen peaks[3].

Q2: I am attempting an enzymatic kinetic resolution of ethyl (±)-tetrahydrofuran-2-carboxylate, but my enantiomeric excess (ee) is stalling at 60%. How can I improve this? A2: A stalled ee in enzymatic hydrolysis usually indicates either product inhibition, an inappropriate pH shift during the reaction, or poor enzyme stereobias.

  • The Causality: As the ester hydrolyzes into the carboxylic acid, the local pH drops. If the pH falls outside the enzyme's optimal catalytic window, the active site conformation changes, halting the reaction before the target >99% ee is reached.

  • The Fix: Ensure you are using a high-capacity buffer. For the resolution of ethyl (±)-tetrahydrofuran-2-carboxylate, using an Aspergillus melleus protease in a robust 1.5 M potassium phosphate buffer (pH 8.0) is highly recommended. This specific enzyme exhibits an exceptional enantiomeric ratio (E = 60) for the (R)-enantiomer, allowing isolation of (R)-tetrahydrofuran-2-carboxylic acid at >94% ee[4][5].

Q3: Diastereomeric salt crystallization of my basic THF-derivative is yielding oils instead of crystals. What is going wrong? A3: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the target diastereomeric salt is lower than the solvation energy, or when the solvent evaporates too rapidly.

  • The Causality: THF rings are highly flexible and lipophilic, which can hinder the rigid packing required for crystallization.

  • The Fix: Change your resolving agent to one with a rigid, planar aromatic system to encourage

    
    -
    
    
    
    stacking in the crystal lattice (e.g., use (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid instead of simple aliphatic chiral acids). Transition to a less polar solvent system (e.g., acetone/hexane instead of methanol) and seed the solution at a low supersaturation level to force nucleation over oiling[3].

Experimental Methodologies

Protocol A: Chiral HPLC Method Development for THF Derivatives

This protocol is a self-validating system: it requires baseline resolution of the racemate prior to analyzing enriched samples.

  • Column Screening: Equip the HPLC with a Chiralpak IC column (immobilized cellulose derivative), which shows high enantiomeric selectivity for THF-containing structures[2].

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of n-hexane and isopropanol (80:20, v/v). Degas thoroughly.

  • System Equilibration: Flow the mobile phase at 1.0 mL/min. Set the column oven to 25 °C.

  • Racemate Validation: Inject 10 µL of a 1 mg/mL racemic standard. Adjust the isopropanol ratio (down to 1% if necessary) until the separation factor (

    
    ) is >1.2 and resolution (
    
    
    
    ) is >1.5.
  • Sample Analysis: Inject the resolved sample. Calculate the ee by integrating the area under the curve (AUC) for both peaks:

    
    .
    
Protocol B: Scalable Chemoenzymatic Resolution of Tetrahydrofuran-2-carboxylates

Adapted from industrially viable protocols for furopenem intermediates[4][5].

  • Buffer Preparation: Prepare a 1.5 M potassium phosphate buffer and adjust the pH to exactly 8.0.

  • Substrate Loading: Add ethyl (±)-tetrahydrofuran-2-carboxylate to the buffer to achieve a concentration of 2.0 M (approx. 288 g/L). Stir vigorously to form a fine suspension.

  • Enzyme Addition: Add Aspergillus melleus protease at a loading of 0.2% (w/v).

  • Incubation: Stir the mixture at 10 °C for 20 hours. Monitor the reaction via chiral GC; halt the reaction when the conversion reaches exactly 50%.

  • Separation: Adjust the pH to 9.0 and extract the unreacted (S)-ester with ethyl acetate.

  • Isolation: Acidify the aqueous layer to pH 2.0 using HCl, then extract with dichloromethane to isolate the digested (R)-tetrahydrofuran-2-carboxylic acid.

Quantitative Data Presentation

Table 1: Comparison of Enantiomeric Resolution Strategies for THF Derivatives

Resolution StrategyTarget Functional GroupTypical ee (%)ScalabilityKey Reagents / MaterialsPros & Cons
Chiral HPLC / SFC Any (No reactive handle needed)>99%Analytical to Semi-PrepChiralpak IC, Chiralcel OD, Hexane/IPAPro: Universal applicability.Con: High solvent consumption at scale.
Enzymatic Kinetic Resolution Esters, Alcohols, Amides94% - 99%Multi-KilogramAspergillus melleus protease, Lipase CAL-BPro: Environmentally friendly, highly scalable.Con: Limited to specific functional groups.
Diastereomeric Crystallization Carboxylic Acids, Amines85% - 95% (Post-recryst.)Multi-TonChiral Amines (e.g.,

-methylbenzylamine)
Pro: Lowest cost for industrial scale.Con: Requires extensive solvent screening.

Resolution Workflow Visualization

Decision matrix for selecting the optimal chiral resolution pathway for THF derivatives.

References

  • Resolution of a Diasteromeric Salt of Citalopram by Multistage Crystallization Source: ResearchGate URL:[Link]

  • Direct high-performance liquid chromatography enantioseparation of terazosin on an immobilised polysaccharide-based chiral stationary phase Source: ResearchGate URL:[Link]

  • A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid Source: ResearchGate URL:[Link]

  • Hydrolases in Process Chemistry: What Renders Hydrolase-Catalyzed Kinetic Resolution Industrially Viable? Source: Pharmaceutical Society of Japan URL:[Link]

  • Tetrahydro-2-furoic acid Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Oxolane-Substituted Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Specialist: Senior Application Scientist Topic: Steric Hindrance in Tetrahydrofuran (Oxolane) Carboxylic Acids

Welcome to the Specialized Chemistry Support Desk

You are likely here because a standard EDC/NHS or HATU coupling has failed to yield product with your oxolane-substituted carboxylic acid. This is a known "pain point" in medicinal chemistry.

The Root Cause: Oxolane rings typically adopt an "envelope" conformation. When a carboxylic acid is attached to the ring (especially at the C2 or C3 position) and flanked by adjacent substituents (methyl, ethyl, or hydroxyl groups), the ring puckering creates a "Cone of Steric Protection." This cone blocks the trajectory of incoming nucleophiles (amines/alcohols) and prevents bulky coupling reagents from activating the carbonyl effectively.

This guide provides a tiered troubleshooting approach, moving from standard optimization to high-energy activation methods.

Module 1: Diagnostic Workflow

Before altering your reagents, determine the severity of your steric block. Use this decision tree to select the correct protocol.

DiagnosticTree Start START: Reaction Failed/Low Yield CheckType Target Bond Type? Start->CheckType Amide Amide Bond CheckType->Amide Ester Ester Bond CheckType->Ester StericLevel Steric Severity? Amide->StericLevel EsterSoln Yamaguchi or Shiina Esterification Ester->EsterSoln ModSterics Moderate (Alpha-H present) StericLevel->ModSterics HighSterics Severe (Alpha-quaternary) StericLevel->HighSterics Soln1 Solution A: HATU + HOAt ModSterics->Soln1 Try first Soln2 Solution B: T3P (Propylphosphonic Anhydride) ModSterics->Soln2 If racemization issue HighSterics->Soln2 Standard Bulk Soln3 Solution C: Acid Fluoride (TFFH) or Acid Chloride (Ghosez) HighSterics->Soln3 Extreme Bulk

Figure 1: Decision matrix for selecting coupling strategies based on steric severity and bond type.

Module 2: Troubleshooting Amide Couplings

FAQ 1: Why did my EDC/HOBt or HATU reaction fail?

Answer: Standard reagents like HATU form an "active ester" (O-At). While reactive, this intermediate is bulky. In oxolane systems, the active ester itself may be too large to form due to the adjacent ring substituents, or if it does form, the amine cannot approach it.

  • The Fix: You need a smaller activation group or a reagent that acts as a dehydrating agent rather than a bulky leaving group.

FAQ 2: I am worried about epimerization at the alpha-position. What should I use?

Answer: T3P (Propylphosphonic anhydride) is the gold standard here.

  • Mechanism: T3P forms a mixed anhydride that is highly reactive but does not liberate a free acid during the reaction, suppressing the oxazolone formation pathway that leads to racemization.

  • Bonus: The by-products are water-soluble, making purification of your greasy oxolane intermediates significantly easier.

FAQ 3: T3P failed. The steric hindrance is extreme (e.g., alpha-quaternary center).

Answer: You must switch to Acid Chlorides or Acid Fluorides .

  • Warning: Do NOT use Thionyl Chloride (

    
    ) if your oxolane ring has acid-sensitive protecting groups (like acetals/ketals).
    
  • The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It generates acid chlorides under neutral conditions.[1]

Module 3: Experimental Protocols

Protocol A: T3P Coupling (The "Go-To" for Steric Bulk)

Best for: Moderately to highly hindered oxolane acids, especially when epimerization is a concern.

Reagents:

  • Oxolane Acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue)

Step-by-Step:

  • Dissolution: Dissolve the oxolane acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA at

    
    . Stir for 5–10 minutes.
    
  • Activation: Add T3P solution dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT).

    • Tip: For extreme sterics, heat to

      
      . T3P is thermally stable.
      
  • Workup: Wash with water, sat.

    
    , and brine. The phosphorus by-products wash away in the aqueous layer.[2]
    
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best for: Extremely hindered acids or acid-sensitive substrates where Thionyl Chloride is too harsh.

Reagents:

  • Oxolane Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step:

  • Activation: Dissolve oxolane acid in dry DCM under Argon.

  • Reagent Addition: Add Ghosez’s reagent dropwise at RT.

  • Monitoring: Stir for 1–2 hours.

    • Validation: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once activation is complete, add the amine (1.2 equiv) and a base (DIPEA/Pyridine, 2.0 equiv) directly to the reaction mixture.

  • Completion: Stir until the intermediate acid chloride is consumed.

Module 4: Mechanism of Action (Ghosez Activation)

Understanding how Ghosez's reagent works helps you troubleshoot if it fails. It converts the acid to an acid chloride via a chloro-enamine intermediate, avoiding the release of harsh HCl gas.

GhosezMechanism Acid Oxolane Acid (R-COOH) Inter1 Intermediate (Activated Adduct) Acid->Inter1 Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Inter1 AcidCl Acid Chloride (R-COCl) Inter1->AcidCl Cl- Shift AmideByprod Amide Byproduct (Neutral) Inter1->AmideByprod Amide Final Amide (R-CONHR') AcidCl->Amide + Amine / Base

Figure 2: Mechanism of neutral acid chloride generation using Ghosez's reagent.

Module 5: Comparative Data

Select your reagent based on the balance between reactivity and epimerization risk.[2]

ReagentSteric ToleranceEpimerization RiskWorkup DifficultyRecommended Use
EDC/HOBt LowLowMedium (Urea removal)Routine, unhindered acids only.
HATU ModerateModerateHigh (Remove tetramethylurea)First-line for difficult couplings.
T3P High Very Low Low (Water soluble) Best for oxolane sterics + chirality.
Ghosez Very High High (if base abuse)MediumExtremely hindered / Acid-sensitive.
TFFH HighModerateMediumFormation of Acid Fluorides.

References

  • Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9] Chemical Reviews, 116(19), 11754–11844.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[9] Current Opinion in Drug Discovery & Development, 9(6), 765-775.

Sources

Validation & Comparative

In-Depth Guide: HPLC Method Development for Polar Sulfone Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Acid" Paradox

Polar sulfone acids (containing sulfonyl


 and acidic carboxyl/sulfonic groups) represent a distinct chromatographic challenge. They possess a "dual-threat" of hydrophilicity and ionization that renders standard C18 Reversed-Phase (RP) methods ineffective. On a standard C18 column, these analytes often elute in the void volume (

) due to phase repulsion, or exhibit severe peak tailing due to secondary silanol interactions.

This guide objectively compares the three most effective modern stationary phase alternatives: Aqueous-Stable Polar C18 , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode WAX (Weak Anion Exchange) .

Technical Analysis of Stationary Phase Mechanisms

To select the correct column, one must understand the failure mode of standard RP and the retention mechanism of the alternatives.

Why Standard C18 Fails

Standard C18 relies on hydrophobic partitioning. Polar sulfone acids are highly soluble in the aqueous mobile phase and repelled by the hydrophobic alkyl chains. Furthermore, at the low pH required to suppress ionization (for RP retention), sulfonic acid moieties (


) remain charged, preventing hydrophobic interaction.
The Alternatives
  • Aqueous-Stable Polar C18 (e.g., T3, AQ, Polar-Embedded): These phases utilize compatible pore structures or polar-embedded groups (carbamate, amide) to prevent "phase collapse" (dewetting) in 100% aqueous conditions. They allow for maximum interaction with the water-rich mobile phase.[1]

  • HILIC (Amide, Bare Silica): Creates a water-rich layer on the surface of a polar stationary phase. Analytes partition into this water layer. Retention increases as polarity increases (opposite of RP).

  • Mixed-Mode WAX (C18 + Amine): Combines a hydrophobic alkyl chain with a positively charged ion-exchange ligand. This offers a "tunable" selectivity: the alkyl chain retains the organic backbone, while the amine retains the acidic group via electrostatic attraction.

Comparative Performance Guide

The following table summarizes the performance metrics of these three approaches for a representative polar sulfone acid (e.g., a sulfonyl-carboxylic metabolite).

Table 1: Comparative Performance Matrix
FeatureAqueous-Stable Polar C18 HILIC (Amide Phase) Mixed-Mode WAX
Primary Mechanism Hydrophobic Interaction (enhanced for aqueous)Hydrophilic PartitioningHydrophobic + Anion Exchange
Retention (

)
Low to Moderate (

)
High (

)
High to Very High (

)
Selectivity (

)
Driven by carbon backboneDriven by polarity/H-bondingDriven by charge & hydrophobicity
Peak Shape (

)
Good (if silanols are shielded)Excellent for polar speciesSuperior (electrostatic focusing)
MS Sensitivity Moderate (high water content)Highest (high organic content)Good (volatile buffers required)
Sample Solvent Aqueous compatibleCritical (must be high organic)Aqueous compatible
Best Use Case Screening, moderately polar acidsUltra-trace analysis, LC-MSComplex matrices, isobaric separation

Decision Framework & Workflow

Selecting the right method requires a logical decision process based on analyte acidity (


) and hydrophobicity (

).
Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: Polar Sulfone Acid Analysis LogP Check Log P Value Start->LogP IsVeryPolar Log P < -1.0? LogP->IsVeryPolar CheckPka Check Acidic pKa IsVeryPolar->CheckPka No (Moderately Polar) HILIC RECOMMENDATION: HILIC (Amide/Zwitterionic) (High MS Sensitivity) IsVeryPolar->HILIC Yes (Hydrophilic) MixedMode RECOMMENDATION: Mixed-Mode WAX (Max Retention & Robustness) IsVeryPolar->MixedMode Complex Matrix? IsStrongAcid Strong Acid (Sulfonic)? pKa < 2 CheckPka->IsStrongAcid IsStrongAcid->MixedMode Yes (Always Ionized) PolarC18 RECOMMENDATION: Aqueous-Stable C18 (General Screening) IsStrongAcid->PolarC18 No (Weak Acid)

Caption: Logical decision tree for selecting stationary phases based on analyte polarity (Log P) and acidity (pKa).

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria (retention factor


, tailing factor 

) are not met, the protocol directs you to the alternative mode.
Protocol A: Mixed-Mode WAX (The Robust Solution)

Best for separating sulfone acids from neutral impurities.

  • Column: Mixed-Mode WAX (e.g., 100 Å, 3 µm, C18+Amine ligand).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Adjust pH to ionize the weak anion exchanger but keep carboxylic acids partially ionized).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to load analyte).

    • 1-10 min: 5%

      
       60% B.
      
    • Note: Increasing organic increases retention of the hydrophobic part but decreases retention of the ion-exchange part. This "opposing mechanism" provides unique selectivity.

  • Validation Check: If peak tailing occurs, increase buffer concentration to 50 mM to mask secondary interactions.

Protocol B: HILIC (The Sensitivity Solution)

Best for LC-MS/MS applications where desolvation efficiency is critical.

  • Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (contains 5% water to maintain hydration layer).

  • Gradient:

    • 0 min: 95% B (High organic start is mandatory).

    • 10 min: 95%

      
       60% B.
      
  • Critical Step: Sample must be dissolved in at least 80% Acetonitrile. Injecting an aqueous sample will disrupt the partitioning layer and cause peak distortion.

Method Development Workflow

The following diagram illustrates the iterative process of optimizing the separation once the column is selected.

Diagram 2: Optimization Loop

MethodDev Init Initial Run (Generic Gradient) Eval Evaluate: k' (Retention) As (Peak Shape) Init->Eval RetLow k' < 2 Eval->RetLow Poor Retention TailHigh As > 1.5 Eval->TailHigh Poor Shape Good Success: Validate Method Eval->Good Criteria Met Action1 Decrease Organic Start (RP/Mixed Mode) OR Increase Organic (HILIC) RetLow->Action1 Action2 Adjust pH (Change Ionization State) OR Increase Buffer Conc. TailHigh->Action2 Action1->Init Re-Run Action2->Init Re-Run

Caption: Iterative optimization workflow. Note that corrective actions (Action 1) differ depending on whether RP or HILIC mode is used.

References

  • Separation of Polar Compounds on Mixed-Mode Columns. SIELC Technologies. Available at: [Link]

  • HILIC: The Pros and Cons. LCGC International. Available at: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex Application Guide. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent Technologies. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. Available at: [Link]

Sources

Comparative Guide: Oxolane vs. Thiolane Sulfone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Oxolane vs. Thiolane Sulfone Acetic Acid Derivatives in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the "ether-to-sulfone" switch is a high-impact bioisosteric strategy. This guide analyzes the comparative activity, physicochemical profile, and metabolic fate of Oxolane (Tetrahydrofuran, THF) versus Thiolane Sulfone (Sulfolane/1,1-Dioxothiolane) acetic acid derivatives.

While both scaffolds provide polar, non-aromatic cores, their influence on the "activity" of the pendant acetic acid moiety differs fundamentally. The oxolane ring offers a lipophilic-friendly ether oxygen with metabolic liabilities, whereas the thiolane sulfone provides a metabolically inert, highly polar electron-withdrawing core that significantly modulates the acidity (pKa) and permeability of the carboxylic acid tail.

Physicochemical Profiling & Activity Drivers

The biological "activity" of these acetic acid derivatives is often a function of their ability to engage in hydrogen bonding and their influence on the acidity of the carboxylic acid.

Comparative Data Table
FeatureOxolane-3-Acetic Acid (THF Core)Thiolane-1,1-Dioxide-3-Acetic Acid (Sulfolane Core)Impact on Activity
Core Polarity (LogP) Moderate (More Lipophilic)Low (Highly Polar)Sulfolane reduces LogP, improving solubility but potentially limiting passive permeability.
Electronic Effect Inductive Withdrawal (-I) + Mesomeric Donation (+M)Strong Inductive Withdrawal (-I)Sulfone is a strong EWG; it lowers the pKa of the acetic acid, making it more ionized at physiological pH.
H-Bonding 1 Acceptor (Directional sp3)2 Acceptors (Diffuse sulfonyl oxygens)Sulfolane offers a different H-bond vector geometry, often useful for capturing backbone amides.
Conformation Envelope/Twist (Flexible)Twist (More Rigid)Sulfolane is generally more conformationally restricted, potentially reducing entropic penalty upon binding.
Metabolic Stability Low (Susceptible to

-hydroxylation)
High (Metabolically Inert)Critical Differentiator: Sulfolane eliminates the oxidative liability of the ether

-carbon.
Mechanistic Insight: The pKa Shift

The sulfone group in the thiolane ring acts as a powerful electron-withdrawing group (EWG). When positioned


 or 

to the carboxylic acid (as in 3-acetic acid derivatives), it pulls electron density through the sigma framework.
  • Result: The carboxylic acid proton in the sulfolane derivative is more acidic (lower pKa) than in the oxolane analog.

  • Biological Consequence: At pH 7.4, the sulfolane derivative will have a higher fraction of anionic species. This increases electrostatic interactions with cationic residues (Arg/Lys) in the binding pocket but may decrease passive membrane permeability compared to the oxolane.

Biological Implications & Metabolic Fate[1]

The most significant functional difference between these two scaffolds is their metabolic trajectory.

The Oxolane Liability

Oxolane rings are classic substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The carbons adjacent to the oxygen (


-carbons) are electron-rich and prone to Hydrogen Atom Transfer (HAT), leading to unstable hemiacetals and ring opening.
The Sulfolane Shield

The sulfone group is already fully oxidized. It deactivates the adjacent ring carbons toward further oxidation. Replacing an oxolane with a thiolane sulfone is a standard medicinal chemistry tactic to block metabolic "hotspots."

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicFate cluster_0 Oxolane (THF) Pathway cluster_1 Thiolane Sulfone Pathway THF Oxolane-Acetic Acid (Parent) CYP CYP450 (Oxidation) THF->CYP H-abstraction Radical C-Centered Radical (Unstable) CYP->Radical Hemiacetal Hemiacetal (Transient) Radical->Hemiacetal +OH RingOpen Ring Opening (Inactive/Toxic) Hemiacetal->RingOpen Collapse Sulfone Sulfolane-Acetic Acid (Parent) Phase1 Phase I Metabolism (Resistant) Sulfone->Phase1 Inert Excretion Renal Excretion (Unchanged) Phase1->Excretion High Polarity

Figure 1: Comparative metabolic stability. The oxolane ring is prone to oxidative ring-opening, while the sulfolane ring is metabolically robust and typically excreted unchanged.

Synthetic Accessibility & Protocols

While oxolane derivatives are often synthesized via cyclization of diols or reduction of furans, thiolane sulfones are almost exclusively accessed via the oxidation of thiolanes (tetrahydrothiophenes) .

Protocol A: Selective Oxidation of Thiolane-3-Acetic Acid

Objective: Synthesize the sulfolane bioisostere from the sulfide precursor without over-oxidizing the carboxylic acid tail or generating side products.

Reagents:

  • Thiolane-3-acetic acid (Starting Material)

  • Oxone® (Potassium peroxymonosulfate) or m-CPBA

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of thiolane-3-acetic acid in a 1:1 mixture of MeOH:H2O. Cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add 2.5 eq of Oxone® as a solution in water dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature <10°C to prevent decarboxylation.

  • Monitoring: Monitor by TLC (stain with KMnO4) or LC-MS. The intermediate sulfoxide (polar) will appear first, followed by the sulfone (more polar).

  • Quenching: Once the starting material and sulfoxide are consumed (typically 4–6 hours), quench with saturated aqueous sodium bisulfite.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1] Critical: Due to the high polarity of the sulfone, "salting out" the aqueous layer with NaCl is often required to drive the product into the organic phase.

  • Purification: Recrystallize from Ethanol/Hexane.

Visualization: Synthetic Workflow

Synthesis Start Thiolane-3-Acetic Acid (Sulfide) Oxidation1 Oxidation (1.0 eq Oxant) Fast Kinetic Step Start->Oxidation1 m-CPBA or Oxone Sulfoxide Sulfoxide Intermediate (Chiral Mixture) Oxidation1->Sulfoxide Oxidation2 Oxidation (Excess Oxidant) Slow Kinetic Step Sulfoxide->Oxidation2 Sulfone Sulfolane-3-Acetic Acid (Target) Oxidation2->Sulfone

Figure 2: Stepwise oxidation pathway from thiolane to sulfolane. The sulfoxide is a distinct intermediate that can be isolated, but for the sulfone target, excess oxidant is driven to completion.

Experimental Validation: Metabolic Stability Assay

To empirically verify the superiority of the sulfolane scaffold over the oxolane, a microsomal stability assay is the gold standard.

Protocol B: Microsomal Stability Comparison

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Test Compounds:

    • Compound A: Oxolane-3-acetic acid derivative.

    • Compound B: Thiolane-1,1-dioxide-3-acetic acid derivative.

    • Control: Verapamil (High clearance).

  • Incubation:

    • Prepare 1 µM solution of test compounds in phosphate buffer (pH 7.4).

    • Pre-incubate with HLM (0.5 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expected Result: Oxolane will show measurable intrinsic clearance (

      
      ). Sulfolane should show >95% remaining at 60 mins.
      
Conclusion

In the design of acetic acid-containing drugs, the choice between an oxolane and a thiolane sulfone core is a trade-off between lipophilicity and metabolic robustness.

  • Choose Oxolane when: You need higher lipophilicity to cross the Blood-Brain Barrier (BBB) and can tolerate potential metabolic liability.

  • Choose Thiolane Sulfone when: You need to lower LogP, increase metabolic stability, or introduce a strong H-bond acceptor to interact with specific residues (e.g., backbone amides).

References
  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on cyclic ether metabolism). Link

  • Shell Oil Company. (1960). "Sulfolane Extraction Process Data." Industrial Engineering Chemistry. (Foundational data on sulfolane stability). Link

Sources

A Researcher's Guide to Verifying the Purity of 2-(oxolan-2-ylmethanesulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. The biological activity, safety, and reproducibility of experimental results are all contingent on the well-defined purity of the compounds under investigation. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of 2-(oxolan-2-ylmethanesulfonyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for creating a self-validating system for purity assessment.

The Analytical Challenge: Understanding the Molecule

2-(Oxolan-2-ylmethanesulfonyl)acetic acid is a polar, acidic molecule featuring a sulfonyl group, a carboxylic acid, and a tetrahydrofuran (oxolan) ring. Its structure presents a unique set of analytical challenges, primarily related to its high polarity, which can make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

Structure of 2-(oxolan-2-ylmethanesulfonyl)acetic acid:

Comparative Crystallographic Guide: Tetrahydrofuran vs. Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Imperative

In drug design, the modulation of physicochemical properties without altering the core pharmacophore is a critical challenge. Tetrahydrofuran (THF) rings are ubiquitous in medicinal chemistry (e.g., Darunavir, Amprenavir) due to their ability to function as hydrogen bond acceptors. However, metabolic instability and conformational flexibility can limit their efficacy.

This guide analyzes the crystallographic structural data of Tetrahydrofuran (THF) derivatives against their sulfone analogs, specifically Tetrahydrothiophene 1,1-dioxides (Sulfolanes) . By replacing the ether oxygen with a sulfone (


) moiety, researchers can exploit "conformational locking" and altered electronic dipoles to enhance ligand-protein binding affinity.

Structural Dynamics & Crystallographic Data[1][2][3][4]

The substitution of the THF ether oxygen (-O-) with a sulfone group (-SO2-) induces profound geometric changes. Crystallographic data reveals that while THF adopts a flexible envelope conformation, sulfolane derivatives often crystallize in more rigid, twisted conformations due to the steric bulk and electronic repulsion of the sulfone oxygens.

Comparative Geometric Parameters

The following data summarizes average values derived from the Cambridge Structural Database (CSD) and specific HIV protease inhibitor studies.

ParameterTetrahydrofuran (THF) CoreSulfolane (THF-Sulfone) CoreImpact on Ligand Design
Heteroatom Oxygen (O)Sulfur (

)
Sulfone increases polarity and metabolic stability.
C–X Bond Length 1.43 Å (C–O)1.78 – 1.79 Å (C–S)Longer C–S bonds expand the ring size, altering fit in tight pockets.
C–X–C Bond Angle ~109°~99° – 101°The sharper angle at Sulfur forces the ring into a more puckered state.
Ring Conformation Envelope (

) / Twist (

)
Distorted Twist (

)
Sulfones reduce entropic penalty upon binding by "pre-organizing" the ring.
Dipole Moment ~1.75 D~4.8 DStronger dipole enhances interactions with backbone amides (e.g., Asp29/30 in HIV Protease).
H-Bond Capability 1 Acceptor (Ether O)2 Acceptors (Sulfone O=S=O)Dual acceptors allow bifurcated H-bonds.
Crystallographic Insight: The "Pucker" Effect

In high-resolution structures (e.g., Darunavir analogs), the bis-THF moiety binds in a specific envelope conformation. When replaced with a cyclic sulfone, the ring puckering parameters (Cremer-Pople) shift.

  • THF: Rapid pseudorotation between envelope and twist forms in solution; crystal packing forces often select one.

  • Sulfolane: The high barrier to inversion at the sulfur atom effectively "locks" the conformation, reducing the entropy loss when the drug binds to its target protein.

Experimental Protocol: Crystallization of Sulfone Derivatives

Obtaining X-ray quality crystals of polar sulfone derivatives requires specific handling to manage their high dipole moments and tendency to form oils.

Methodology: Vapor Diffusion (Hanging Drop)

Objective: Grow single crystals of a 3-substituted tetrahydrothiophene 1,1-dioxide derivative suitable for diffraction.

  • Sample Preparation:

    • Dissolve 5 mg of the sulfone derivative in 500 µL of a moderately polar solvent (e.g., THF, Acetone, or Methanol).

    • Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Precipitant Screening:

    • Prepare a reservoir solution (500 µL) containing 20-30% PEG 4000 or PEG 3350 buffered at pH 7.0 (HEPES).

    • Note: Sulfones are highly soluble in water; high MW PEGs are preferred over salts to drive nucleation slowly.

  • Drop Setup:

    • Mix 1 µL protein/compound solution + 1 µL reservoir solution on a siliconized cover slip.

    • Invert over the reservoir and seal with grease (airtight).

  • Incubation:

    • Store at 18°C (controlled temperature).

    • Observation: Check for birefringence under polarized light after 3–7 days.

  • Cryoprotection:

    • Before mounting, transfer the crystal to a solution containing the reservoir mix + 20% Glycerol or Ethylene Glycol to prevent ice formation during flash cooling (100 K).

Visualizing the Structural Activity Relationship (SAR)

The following diagram illustrates the logic flow when transitioning from a standard THF-based pharmacophore to a Sulfone-based bioisostere, using HIV Protease inhibition as the model system.

SAR_Logic THF_Ligand Standard THF Ligand (Flexible Ether) Metabolic_Issue Problem: Metabolic Oxidation (P450) High Entropic Penalty THF_Ligand->Metabolic_Issue Crystallography X-Ray Crystallography (Validation) THF_Ligand->Crystallography Comparison Control Design_Strategy Strategy: Bioisosteric Replacement (O -> SO2) Metabolic_Issue->Design_Strategy Sulfone_Ligand Sulfone Derivative (Rigid Ring) Design_Strategy->Sulfone_Ligand Synthesis Sulfone_Ligand->Crystallography Diffraction Data Outcome Outcome: 1. Locked Conformation 2. Bifurcated H-Bonds 3. Improved Metabolic Stability Crystallography->Outcome Structural Proof

Caption: SAR workflow demonstrating the rationale for replacing THF with Sulfone moieties to improve drug stability and binding metrics.

Case Study: HIV Protease Inhibitor Optimization

Context: The "bis-THF" moiety in Darunavir is the gold standard for backbone binding in the S2 subsite of HIV protease.

Experimental Data Comparison: Research by Ghosh et al. and subsequent crystallographic studies have compared the standard bis-THF ligand against cyclic sulfone derivatives.

  • Interaction Map:

    • Bis-THF: The ether oxygen accepts a hydrogen bond from the backbone amide of Asp29 and Asp30 .

    • Sulfone Derivative: The sulfone oxygens (

      
      ) are positioned to accept hydrogen bonds from the same residues but with a different vector.
      
    • Result: The sulfone derivative often shows a 2-fold improvement in metabolic half-life due to the resistance of the

      
       group to oxidative metabolism, though sometimes at a slight cost to potency if the bulkier sulfone clashes with the protein flap (Ile50).
      
Crystallographic Workflow for Validation

Crystal_Workflow cluster_0 Phase I: Sample Gen cluster_1 Phase II: Crystallography cluster_2 Phase III: Analysis Synthesize Synthesis of Sulfone Analog Purify HPLC Purification (>98% Purity) Synthesize->Purify Screen Vapor Diffusion Screening Purify->Screen Diffraction X-Ray Diffraction (Synchrotron) Screen->Diffraction Cryo-cooling Solve Structure Solution (SHELX/Refmac) Diffraction->Solve Refine Refine Ligand Restraints Solve->Refine Puckering Calculate Ring Puckering (Cremer-Pople) Refine->Puckering

Caption: Step-by-step workflow for generating and analyzing crystallographic data for sulfone-based drug candidates.

References

  • Aitken, R. A., et al. (2023).[1][2] "The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives." Journal of Chemical Crystallography.

  • Ghosh, A. K., et al. (2020). "Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran." Journal of Medicinal Chemistry.

  • Luger, P., & Buschmann, J. (2015). "Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase." Crystal Growth & Design.

  • Cambridge Crystallographic Data Centre (CCDC). "Geometric Parameters for Tetrahydrothiophene 1,1-dioxide." CSD Database.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-(oxolan-2-ylmethanesulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(oxolan-2-ylmethanesulfonyl)acetic acid, a compound for which specific regulatory disposal information may not be readily available. Our approach is grounded in established chemical safety principles and regulatory best practices, empowering you to manage this waste stream responsibly and in compliance with safety standards.

The core principle of this guide is proactive hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards from its constituent functional groups—the acetic acid moiety, the sulfonyl group, and the oxolane (tetrahydrofuran) ring. This analytical approach allows us to classify the waste appropriately and ensure the safety of laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[1][2][3][4] This "cradle-to-grave" responsibility necessitates a thorough characterization of the waste stream before disposal.[2][4]

Structural Analysis and Inferred Hazards

2-(oxolan-2-ylmethanesulfonyl)acetic acid is composed of three key functional groups, each contributing to its overall chemical profile:

  • Acetic Acid Moiety (-COOH): This carboxylic acid group is the primary source of the compound's acidic nature. Acetic acid itself is a corrosive material that can cause severe skin and eye damage.[5][6] Therefore, it is critical to assume that 2-(oxolan-2-ylmethanesulfonyl)acetic acid is corrosive.

  • Sulfonyl Group (-SO₂-): Sulfonyl groups are generally stable but can be found in compounds with varying toxicological profiles. While not inherently reactive, their presence contributes to the overall chemical properties.

  • Oxolane Ring (Tetrahydrofuran): This saturated ether ring is a common solvent and building block. While relatively stable, it is important to consider its compatibility with other chemicals in a mixed waste stream.

Based on this analysis, the waste must, at a minimum, be treated as corrosive hazardous waste .

Data Summary: Inferred Chemical Properties

The following table summarizes the inferred properties of 2-(oxolan-2-ylmethanesulfonyl)acetic acid based on its structural components. This information is critical for selecting compatible storage containers and anticipating potential handling hazards.

PropertyInferred Value / CharacteristicRationale & Key Considerations
Physical State Solid (powder or crystals)Based on similar sulfonyl acetic acid derivatives.[7]
Primary Hazard Class Class 8: CorrosiveThe presence of the carboxylic acid functional group makes the compound acidic and likely corrosive.[8] This is the most significant characteristic for disposal purposes.
Secondary Hazards Potential for skin and eye irritation.Similar to other acidic and sulfonyl-containing compounds, which can cause irritation upon contact.[5][7]
Reactivity Incompatible with: Strong bases, strong oxidizing agents, and most metals.Acids react exothermically with bases. Contact with metals may produce flammable hydrogen gas. Segregation from incompatible materials is crucial to prevent dangerous reactions.[9]
Solubility Likely soluble in water and polar organic solvents.The carboxylic acid and ether functionalities suggest polarity and potential water solubility, similar to glycolic acid.[10] This has implications for spill cleanup and potential environmental release.
Disposal Consideration Must be disposed of as regulated hazardous waste. Do not pour down the drain or discard in regular trash. [11][12]Due to its corrosive nature, sewer disposal is prohibited as it can damage plumbing and harm aquatic ecosystems.[13] The waste must be handled by a licensed professional waste disposal service.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the moment waste is generated to its final collection. Adherence to these procedures ensures safety and regulatory compliance.

Step 1: Immediate Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[11] Immediately upon generation, place waste 2-(oxolan-2-ylmethanesulfonyl)acetic acid into a dedicated and compatible waste container.

  • Do Not Mix: Never mix this acidic waste with other waste streams, especially:

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Oxidizers (e.g., nitric acid, perchlorates)

    • Cyanides or Azides[9]

    • Flammable solvents, unless explicitly part of the same process stream.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use only containers made of compatible materials. The best choice is often the original chemical container.[12] If unavailable, use a clean, high-density polyethylene (HDPE) or glass container. Ensure the container and its lid are in good condition and free of leaks.[12]

  • Labeling: Every hazardous waste container must be clearly labeled as soon as the first drop of waste is added.[12][14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-(oxolan-2-ylmethanesulfonyl)acetic acid"

    • A clear indication of the hazards (e.g., "Corrosive" , "Irritant" )

    • The Accumulation Start Date (the date the first waste was added to the container)[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[12][15]

  • Secondary Containment: Store the container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12]

  • Segregated Storage: Even within the SAA, ensure the acidic waste is physically separated from incompatible materials like bases.[12]

Step 4: Arranging for Disposal

Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.

  • Contact EHS: Once the container is full, or before it has been stored for an excessive period (typically not to exceed 12 months in an SAA), contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[15]

  • Provide Information: Be prepared to provide the EHS team with all available information about the waste, including its name, quantity, and known or inferred hazards.

  • Documentation: For regulated quantities of waste, a hazardous waste manifest will be required for off-site transportation. Your EHS office will manage this process, but you must provide accurate information for its completion.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe and compliant disposal of 2-(oxolan-2-ylmethanesulfonyl)acetic acid.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node hazard_node hazard_node end_node end_node storage_node storage_node start Start: Waste Generated assess Perform Hazard Assessment (Analyze Functional Groups) start->assess is_hazardous Is Waste Hazardous? assess->is_hazardous treat_as_haz YES: Treat as Corrosive Hazardous Waste is_hazardous->treat_as_haz Yes non_haz_path NO: Consult EHS for Further Evaluation (Unlikely for this compound) is_hazardous->non_haz_path No segregate Segregate from Incompatible Chemicals treat_as_haz->segregate container Select Compatible Container (Glass, HDPE) segregate->container label Label Container with: 'Hazardous Waste', Name, Hazard, Date container->label store Store in Secondary Containment in a Designated SAA label->store contact_ehs Contact EHS/Safety Office for Waste Pickup store->contact_ehs disposed End: Compliant Disposal contact_ehs->disposed

Caption: Decision workflow for handling 2-(oxolan-2-ylmethanesulfonyl)acetic acid waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[5][6] Do not use combustible materials like paper towels.

  • Neutralize (for small, manageable spills): If the spilled material is a solution, it can be cautiously neutralized with a mild base such as sodium bicarbonate. Apply the neutralizer from the outside edge of the spill inwards.

  • Collect Waste: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[8] All materials used for the cleanup must also be disposed of as hazardous waste.[12]

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][13]

For large spills or any spill you are not equipped or trained to handle, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team immediately.[12]

References

  • SAFETY DATA SHEET. (n.d.).
  • 2-[(2S)-oxolan-2-yl]acetic acid | 1240504-10-2 | Benchchem. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Effective Laboratory Waste Management Tips - Environmental Marketing. (n.d.).
  • Material Safety Data Sheet. (2005, October 9).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Hazardous Waste Regulations - Retail Industry Leaders Association. (n.d.).
  • 933700-17-5 | 2-(Oxolan-3-ylmethoxy)acetic acid - ChemScene. (n.d.).
  • What are the regulations for hazardous waste disposal? - Hazmat School. (2026, February 3).
  • Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1) - Cheméo. (n.d.).
  • Acetic Acid, 2.0N (2.0M) - Durham Tech. (2020, October 13).
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.).
  • Hazardous waste in the United States - Wikipedia. (n.d.).
  • SAFETY DATA SHEET - INEOS Group. (2024, October 23).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • 2-(Methylsulfonyl)acetic acid | 2516-97-4 - Sigma-Aldrich. (n.d.).
  • Acetic acid - Wikipedia. (n.d.).
  • Acetic-Acid-Safety-Data-Sheet-SDS.pdf - Lab Alley. (n.d.).

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Personal Protective Equipment (PPE) & Handling Guide: 2-(oxolan-2-ylmethanesulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Immediate Directive: Treat 2-(oxolan-2-ylmethanesulfonyl)acetic acid as a Corrosive Solid and a Class B Peroxide Precursor (due to the tetrahydrofuran moiety).

This compound combines a carboxylic acid tail with a sulfone linker and a saturated oxygen heterocycle (oxolane/THF).[1] While specific toxicological data for this exact building block may be sparse in public registries, its functional groups dictate a strict safety protocol.[1]

Core Hazards:

  • Acidic Corrosivity: The electron-withdrawing sulfonyl group (

    
    ) adjacent to the methylene increases the acidity of the carboxylic acid (
    
    
    
    estimated < 3.5), making it more corrosive than standard acetic acid derivatives.[1]
  • Ocular Damage: High risk of irreversible corneal damage upon contact.[1]

  • Peroxide Potential: The oxolane (tetrahydrofuran) ring carries a structural alert for autoxidation, particularly if the compound is dissolved in organic solvents and stored for extended periods.[1]

Risk Assessment & PPE Selection Logic

Expert Insight: Standard laboratory PPE is insufficient for "novel" building blocks containing aggressive functional groups.[1] The selection below relies on Permeation Breakthrough logic rather than generic recommendations.

PPE Matrix[1][2][3]
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand (Dry Solid) Double Nitrile Gloves (Min. 5 mil outer)Nitrile provides excellent resistance to dry organic acids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Hand (In Solution) Silver Shield / 4H Laminate (Under Nitrile)If dissolved in DCM or THF, standard nitrile degrades in <5 mins.[1] Laminate liners prevent permeation of the carrier solvent which drags the acid through the glove.[1]
Respiratory P100 / N99 Respirator (or Fume Hood)Fine organic acid dust is a potent respiratory irritant.[1] Surgical masks offer zero protection against acid vapors or micron-sized particulates.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are forbidden.[1] Acidic solids can sublime or create dust that bypasses side shields, reacting with eye moisture to form corrosive acid in situ.[1]
Body Tyvek® Lab Coat (or Apron)Cotton lab coats absorb acids, holding them against the skin.[1] Chemically resistant non-woven fabrics (Tyvek) repel solid dust.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Check (The "Self-Validating" System)

Before opening the container, verify the integrity of the material.[1]

  • Visual Inspection: Check for crystal formation around the cap (peroxide sign).[1] If "crusty" solids are visible on the threads, DO NOT OPEN .[1][2] Contact EHS immediately.

  • Static Control: Dry organic sulfones are prone to static charge.[1] Use an ionizing fan or antistatic gun during weighing to prevent powder scattering.[1]

Phase B: Weighing & Transfer

Objective: Transfer solid without aerosolization.[1]

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood.[1]

  • Taring: Place the receiving vessel (flask) in the balance. Tare before adding the solid.[1]

  • Transfer: Use a PTFE-coated spatula (avoid metal, as trace iron can catalyze degradation of the sulfone/ether).[1]

  • Neutralization Staging: Keep a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood during weighing. Dip the spatula immediately after use to neutralize residual acid.[1]
    
Phase C: Solubilization (Critical Control Point)

Risk: The dissolution of sulfonyl-acetic acids can be exothermic.

  • Solvent Choice:

    • Preferred: Methanol, DMSO (High solubility, lower volatility).[1]

    • Caution: Dichloromethane (DCM), THF.[1] (Requires Laminate gloves).[1]

  • Addition Order: Always add the Solid to the Solvent , never solvent to solid. This prevents localized overheating and "bumping."[1]

  • Inert Atmosphere: Once in solution, the oxolane ring is susceptible to oxidation.[1] Purge the headspace with Nitrogen or Argon immediately.[1]

Visualization: Safety Decision Logic

This diagram illustrates the decision-making process for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 2-(oxolan-2-ylmethanesulfonyl)acetic acid StateCheck Check Physical State Start->StateCheck Solid Solid Form StateCheck->Solid Solution In Solution StateCheck->Solution DustControl Risk: Acidic Dust Action: Static Control + P100 Mask Solid->DustControl SolventCheck Solvent Type? Solution->SolventCheck Weighing Weighing Protocol (PTFE Spatula) DustControl->Weighing Disposal Disposal: Neutralize (pH 7-8) -> Aqueous Waste Weighing->Disposal Polar Polar (MeOH/Water) Action: Nitrile Gloves OK SolventCheck->Polar Organic Organic (DCM/THF) Action: Silver Shield Laminate SolventCheck->Organic Peroxide Peroxide Watch (Oxolane Ring Alert) Polar->Peroxide Organic->Peroxide Peroxide->Disposal

Caption: Decision tree for PPE selection and handling based on the physical state and solvent system used.

Emergency Response & Disposal

Spill Management

Do not use water initially, as this spreads the acid.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or dry sand mixed with bicarbonate.[1] Wait for bubbling (

    
     release) to cease.
    
  • Collect: Sweep up the neutralized solid into a hazardous waste container labeled "Organic Acid Solids."

Waste Disposal[5][6][7][8]
  • Stream: Segregate as Halogen-Free Organic Acid (unless fluorinated solvents were used).

  • Protocol: Dissolve waste material in water and neutralize to pH 7 using 1M NaOH before disposal, if local regulations allow elementary neutralization.[1] Otherwise, incinerate via a licensed contractor.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link][1]

  • Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (General guidance on cyclic ethers and autoxidation). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.